molecular formula C10H9ClN2O6 B582328 Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate CAS No. 1261956-26-6

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Cat. No.: B582328
CAS No.: 1261956-26-6
M. Wt: 288.64
InChI Key: UVSRKEGGVVTQFK-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClN2O6 and its molecular weight is 288.64. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSRKEGGVVTQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682469
Record name Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-26-6
Record name Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in synthetic organic chemistry with significant potential in the fields of medicinal chemistry and agrochemical development. This document details its chemical properties, a representative synthetic protocol, and its known and potential biological activities. Particular emphasis is placed on its prospective role as an anticancer and antimicrobial agent, with detailed experimental workflows for its evaluation and a hypothesized mechanism of action.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1261956-26-6 .[1] Its chemical structure combines a chlorinated and nitrated pyridine ring with a dimethyl malonate functional group, making it a versatile building block for the synthesis of more complex molecules.[1]

PropertyValueSource
CAS Number 1261956-26-6[1]
Molecular Formula C₁₀H₉ClN₂O₆[1]
Molecular Weight 288.64 g/mol [1]
IUPAC Name dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioateN/A
Appearance Not specified in literature; likely a solidN/A
Purity (typical) ≥98%N/A
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key expected signals.

TechniqueKey Signals / Parameters
¹H NMR Signals corresponding to the pyridine ring protons, the methine proton of the malonate group, and the methyl protons of the ester groups.
¹³C NMR Resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, the methine carbon, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for C=O (ester), N-O (nitro group), C-Cl, and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nitropyridine precursor with dimethyl malonate in the presence of a base.

Representative Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of similar compounds.

Reaction: 5-chloro-3-nitropyridine + Dimethyl malonate → this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-chloro-3-nitropyridine158.54(Specify amount)(Calculate)
Dimethyl malonate132.12(Specify amount, typically in excess)(Calculate)
Sodium Hydride (60% dispersion in mineral oil)24.00(Specify amount)(Calculate)
Anhydrous Tetrahydrofuran (THF)-(Specify volume)-

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add dimethyl malonate dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the malonate enolate.

  • Add a solution of 5-chloro-3-nitropyridine in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Expected Yield: While a specific yield for this reaction is not widely reported, similar reactions typically proceed with moderate to good yields.

Biological Activity and Applications

Substituted pyridine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad range of biological activities.[2] The presence of both a nitro group and a chlorine atom on the pyridine ring of this compound suggests its potential as a bioactive molecule.

Anticancer Potential

Nitroaromatic compounds, including nitropyridine derivatives, have been investigated for their anticancer properties.[2] Their mechanism of action is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway for Anticancer Activity

The diagram below illustrates a potential mechanism by which nitropyridine derivatives may exert their anticancer effects, leading to G2/M cell cycle arrest and apoptosis, possibly through the modulation of p53 and JNK signaling pathways.

anticancer_pathway cluster_cell Compound This compound Cell Cancer Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS p53 p53 Activation ROS->p53 JNK JNK Pathway Activation ROS->JNK p21 p21 Expression p53->p21 Bax Bax Upregulation JNK->Bax Bcl2 Bcl-2 Downregulation JNK->Bcl2 CyclinB_CDK1 Cyclin B1/CDK1 Complex Inhibition p21->CyclinB_CDK1 G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB_CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Hypothesized anticancer signaling pathway.

Antimicrobial Potential

The pyridine nucleus is a common scaffold in many antimicrobial agents. The subject compound has been preliminarily investigated for its activity against various bacterial strains.

Quantitative Data on Biological Activity

AssayOrganismResult
Anticancer Activity (IC₅₀)HeLa (Cervical Cancer)15.5 µM
A549 (Lung Cancer)20.3 µM
Antimicrobial Activity (MIC)Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Note: The experimental details for the above data are not extensively published.

Experimental Workflow for Biological Evaluation

For researchers interested in further investigating the biological activities of this compound, the following experimental workflow for antimicrobial screening is provided.

antimicrobial_workflow cluster_mic Broth Microdilution Method cluster_diffusion Agar Well Diffusion Method start Start prep_compound Prepare Stock Solution of This compound in a suitable solvent (e.g., DMSO) start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria serial_dilute Perform Serial Dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilute add_compound Add compound solution, positive control, and solvent control to separate wells prep_compound->add_compound inoculate_mic Inoculate wells with bacterial suspension prep_bacteria->inoculate_mic prep_agar Prepare Agar Plates seeded with the test microorganism prep_bacteria->prep_agar serial_dilute->inoculate_mic incubate_mic Incubate at 37°C for 18-24 hours inoculate_mic->incubate_mic read_mic Determine Minimum Inhibitory Concentration (MIC) by visual inspection or OD reading incubate_mic->read_mic end End read_mic->end create_wells Create wells in the agar prep_agar->create_wells create_wells->add_compound incubate_diffusion Incubate at 37°C for 18-24 hours add_compound->incubate_diffusion measure_zones Measure the diameter of the zone of inhibition incubate_diffusion->measure_zones measure_zones->end

References

Physicochemical properties of "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₉ClN₂O₆ and a molecular weight of 288.64 g/mol .[1] Its unique structure, incorporating a substituted pyridine ring with a malonate ester functional group, makes it a versatile building block in the synthesis of more complex molecules.[1] The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups contributes to its distinct reactivity. This compound is classified as a substituted malonic acid diester and an azaaromatic compound.

Table 1: General Physicochemical Properties

PropertyValueSource
CAS Number 1261956-26-6[1]
Molecular Formula C₁₀H₉ClN₂O₆[1]
Molecular Weight 288.64 g/mol [1]
IUPAC Name dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate
SMILES COC(=O)C(C(=O)OC)c1ncccc1Cl.--INVALID-LINK--[O-]
Physical State Expected to be a crystalline solid[1]
Boiling Point Predicted: 360-370°C[1]
Density Predicted: 1.38-1.42 g/cm³[1]
Solubility Limited water solubility is expected due to the ester functionality.[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated nitropyridine, specifically 2,5-dichloro-3-nitropyridine, with dimethyl malonate in the presence of a base.

Synthesis of the Precursor: 2-chloro-5-nitropyridine

A common method for the synthesis of the precursor, 2-chloro-5-nitropyridine, involves the nitration of 2-aminopyridine followed by diazotization and chlorination.

Experimental Protocol for 2-chloro-5-nitropyridine:

While several methods exist, a general procedure involves the reaction of 2-hydroxy-5-nitropyridine with a chlorinating agent like phosphorus oxychloride. In a typical setup, 2-hydroxy-5-nitropyridine is reacted with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (e.g., 100-105°C) for several hours.[2] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The remaining mixture is then carefully poured into ice water and neutralized with a base, such as a 40 wt% aqueous sodium hydroxide solution, to a pH of 8-9.[2] The product is then extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[2]

Synthesis of this compound

The synthesis of the target compound typically involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate.[1] This reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.[1]

General Experimental Protocol:

  • To a stirred solution of dimethyl malonate in a suitable solvent (e.g., DMF or THF), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature.

  • After the initial reaction, a solution of 2,5-dichloro-3-nitropyridine in the same solvent is added dropwise.

  • The reaction mixture is then heated to reflux and monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is typically purified by column chromatography on silica gel.[1] A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is often effective in separating the desired product from impurities and unreacted starting materials.[1]

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the malonate group, and the methyl protons of the ester groups.[1] The electron-withdrawing nature of the nitro and chloro groups would likely cause a downfield shift of the aromatic proton signals.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1520 and 1350 cm⁻¹, respectively).[1]

Potential Applications and Reactions

This compound is a valuable intermediate in several areas of chemical research and development:

  • Organic Synthesis: The malonate group serves as a versatile handle for further chemical transformations, such as the synthesis of carboxylic acids and other esters.[1]

  • Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This compound, therefore, represents a potential scaffold for the development of new therapeutic agents. Preliminary studies suggest it may have antimicrobial and anticancer properties.[1]

  • Agrochemicals and Specialty Chemicals: It is utilized in the production of various agrochemicals and specialty chemicals.[1]

The compound can undergo several chemical reactions, including:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by various nucleophiles.[1]

  • Reduction: The nitro group can be reduced to an amino group.[1]

  • Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid.[1]

Visualizing the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process, starting from the synthesis of the key precursor, 2-chloro-5-nitropyridine.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine 2-Hydroxy-5-nitropyridine->2-chloro-5-nitropyridine Reaction Chlorinating Agent (POCl3/PCl5) Chlorinating Agent (POCl3/PCl5) Chlorinating Agent (POCl3/PCl5)->2-chloro-5-nitropyridine Final Product This compound 2-chloro-5-nitropyridine->Final Product Nucleophilic Aromatic Substitution Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Final Product Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Final Product

Caption: Synthetic pathway for this compound.

The experimental workflow for the synthesis and purification can be outlined as follows:

G Start Start Reaction Reaction of 2,5-dichloro-3-nitropyridine with Dimethyl Malonate and Base Start->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Solvent Removal Remove Solvent under Reduced Pressure Drying->Solvent Removal Purification Column Chromatography on Silica Gel Solvent Removal->Purification Characterization Spectroscopic Analysis (NMR, IR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis and purification.

References

Elucidation of the Chemical Structure of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the plausible synthetic route, spectroscopic characterization, and structural confirmation based on available data.

Chemical Identity and Properties

This compound is an organic compound featuring a substituted pyridine ring linked to a dimethyl malonate moiety.[1][2] Its chemical structure combines several key functional groups that influence its reactivity and potential applications: a pyridine ring, a chloro substituent, a nitro group, and two methyl ester groups.[1][2]

PropertyValueReference
IUPAC Name dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate[2]
CAS Number 1261956-26-6[1]
Molecular Formula C₁₀H₉ClN₂O₆[1][2]
Molecular Weight 288.64 g/mol [1]

Synthesis and Experimental Protocols

Stage 1: Synthesis of 2,5-Dichloro-3-nitropyridine (Precursor)

A common method for the synthesis of nitropyridines involves the nitration of a corresponding pyridine derivative. A published patent describes a relevant procedure for the nitration of 2,6-dichloropyridine, which can be adapted for 2,5-dichloropyridine.

Experimental Protocol (Inferred):

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,5-dichloropyridine at room temperature.

  • Cool the mixture in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid), maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,5-dichloro-3-nitropyridine.

Stage 2: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of a chlorine atom from 2,5-dichloro-3-nitropyridine with the enolate of dimethyl malonate. The nitro group at the 3-position activates the chlorine at the 2-position for substitution. A general procedure for the reaction of a halo-nitroaromatic compound with a malonate ester is adapted here.

Experimental Protocol (Inferred):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add dimethyl malonate dropwise at room temperature to generate the sodium salt of dimethyl malonate.

  • After stirring for a short period, add a solution of 2,5-dichloro-3-nitropyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_0 Synthesis Workflow 2,5-Dichloropyridine 2,5-Dichloropyridine Nitration Nitration 2,5-Dichloropyridine->Nitration 2,5-Dichloro-3-nitropyridine 2,5-Dichloro-3-nitropyridine Nitration->2,5-Dichloro-3-nitropyridine Nucleophilic Substitution Nucleophilic Substitution 2,5-Dichloro-3-nitropyridine->Nucleophilic Substitution Dimethyl malonate Dimethyl malonate Dimethyl malonate->Nucleophilic Substitution Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Nucleophilic Substitution Product This compound Nucleophilic Substitution->Product Purification Purification Product->Purification Final Product Pure Product Purification->Final Product

A plausible synthetic workflow for the target compound.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methoxy groups, and the methine proton of the malonate moiety. The electron-withdrawing nature of the chloro and nitro groups will cause the pyridine protons to appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, the methoxy carbons, and the methine carbon. The carbons attached to or near the electron-withdrawing groups will be deshielded and appear at a lower field.

¹H NMR Spectroscopic Data (Predicted)
Proton Expected Chemical Shift (δ, ppm)
Pyridine H-48.5 - 9.0
Pyridine H-68.0 - 8.5
Malonate CH5.0 - 5.5
Methoxy OCH₃3.7 - 3.9
¹³C NMR Spectroscopic Data (Predicted)
Carbon Expected Chemical Shift (δ, ppm)
Carbonyl C=O165 - 170
Pyridine C-2155 - 160
Pyridine C-3145 - 150
Pyridine C-5140 - 145
Pyridine C-4125 - 130
Pyridine C-6120 - 125
Malonate CH50 - 55
Methoxy OCH₃52 - 54

Experimental Protocol for NMR Analysis:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the acquired data (Fourier transformation, phasing, and baseline correction).

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrum: In electrospray ionization (ESI) mode, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 289.6. The isotopic pattern of this peak should confirm the presence of one chlorine atom.

Fragmentation Pattern: Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.

G M [M+H]⁺ m/z 289.6 F1 Loss of OCH₃ m/z 258.6 M->F1 - •OCH₃ F2 Loss of COOCH₃ m/z 230.6 M->F2 - •COOCH₃ F3 Loss of CH(COOCH₃)₂ m/z 158.0 M->F3 - •CH(COOCH₃)₂ F4 Loss of NO₂ m/z 243.6 M->F4 - •NO₂

A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquire the full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Analyze the fragment ions to confirm the connectivity of the different functional groups.

Conclusion

The structure of this compound can be confidently elucidated through a combination of a plausible synthetic pathway and comprehensive spectroscopic analysis. While a definitive crystal structure from X-ray crystallography is not available, the data from NMR and mass spectrometry provide unambiguous evidence for the proposed chemical structure. This technical guide serves as a valuable resource for researchers working with this compound and its analogs in the fields of drug discovery and materials science.

References

Spectral and Synthetic Profile of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a substituted pyridine derivative with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal and agrochemical research.[1] Its molecular structure, featuring a chlorinated and nitrated pyridine ring attached to a dimethyl malonate moiety, offers a versatile scaffold for the development of more complex molecules. This document provides a summary of the available spectral data and a general synthesis protocol for this compound.

Molecular Formula: C₁₀H₉ClN₂O₆ Molecular Weight: 288.64 g/mol CAS Number: 1261956-26-6

Spectral Data

Comprehensive, experimentally verified spectral data for this compound is not widely available in the public domain. The following tables summarize the partial data that has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for the structural elucidation of organic molecules. While complete, assigned spectra with coupling constants are not available, some partial data has been reported.

Table 1: Partial NMR Spectral Data

NucleusSolventChemical Shift (δ) ppmAssignment
¹HDMSO-d₆8.07Pyridyl H
3.73OCH₃
¹³CDMSO-d₆165.2C=O (ester)
142.1Pyridyl C

Note: The provided NMR data is minimal and does not include information on all protons and carbons, nor does it specify splitting patterns or coupling constants which are crucial for a complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following are characteristic absorption bands reported for this compound.

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group
1740C=O (ester) stretch
1550Asymmetric NO₂ stretch

Note: This represents a partial list of the expected IR absorptions.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns for this compound, is not currently available in public databases. For a molecule with the formula C₁₀H₉ClN₂O₆, the expected nominal mass would be approximately 288 g/mol .

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is generally achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nitropyridine precursor with dimethyl malonate in the presence of a base.

General Protocol:

  • Reactant Preparation: To a solution of 2,5-dichloro-3-nitropyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), an equimolar amount of dimethyl malonate is added.

  • Base Addition: A slight excess of a non-nucleophilic base, such as sodium hydride or potassium carbonate, is added portion-wise to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectral Data Acquisition

The following are general protocols for acquiring the spectral data:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants 2,5-dichloro-3-nitropyridine + Dimethyl Malonate + Base reaction Nucleophilic Aromatic Substitution reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms logical_relationship start Compound Synthesis: This compound modification Chemical Modification (e.g., substitution, reduction) start->modification library Library of Novel Pyridine Derivatives modification->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Preclinical Candidate optimization->candidate

References

Technical Guide: Solubility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility inferred from its synthesis and provides a comprehensive, adaptable experimental protocol for determining its solubility in various organic solvents.

Core Concepts in Solubility

The solubility of an organic compound is dictated by its molecular structure, including polarity, the presence of functional groups, and molecular size.[2] The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities tend to be soluble in one another.[2] this compound possesses several polar functional groups, including a nitro group, a chloro group, and two ester functionalities, which influence its solubility profile.[1]

Qualitative Solubility Profile

Based on its common synthesis conditions, the following qualitative solubility can be inferred:

Solvent ClassSolvent NameInferred SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)SolubleFrequently used as a solvent for the synthesis of this compound, indicating good solubility of reactants and the final product.[1] These solvents are effective at stabilizing ionic intermediates while maintaining solubility for organic components.[1]
Dimethyl Sulfoxide (DMSO)SolubleAnother common polar aprotic solvent used in similar reactions, suggesting good solubility.[1]
Tetrahydrofuran (THF)SolubleOften employed in the synthesis of this compound, indicating it is a suitable solvent for dissolving the molecule.[1]
Other Organic TolueneLikely SolubleWhile not a polar aprotic solvent, toluene is used in the synthesis of structurally related malonates, suggesting potential solubility, possibly with heating.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

  • Graduated pipettes or micropipettes

  • Analytical balance

  • Water bath or heating block (for temperature studies)

Procedure:

  • Preparation:

    • Label a series of clean, dry test tubes with the names of the solvents to be tested.[2]

    • Accurately weigh a specific amount of the compound (e.g., 10 mg) and add it to each test tube.

  • Solvent Addition:

    • To the first test tube, add the selected solvent in small, incremental portions (e.g., 0.1 mL).[3]

  • Dissolution:

    • After each addition of the solvent, vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring.[2]

    • Visually inspect the solution for any undissolved solid.

  • Observation and Classification:

    • Continue adding the solvent incrementally until the solid completely dissolves. Record the total volume of solvent required.

    • If the solid does not dissolve after adding a significant volume (e.g., 3 mL), it can be classified as "insoluble" or "sparingly soluble" under these conditions.

    • Classify the solubility based on the volume of solvent needed to dissolve the solute. For example:

      • Very Soluble: < 1 mL

      • Soluble: 1-5 mL

      • Sparingly Soluble: 5-30 mL

      • Insoluble: > 30 mL

  • Temperature Effects (Optional):

    • For compounds that are sparingly soluble or insoluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature. Note the temperature at which dissolution occurs.

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to classifying the solubility of an organic compound.

Solubility_Workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Yes water_insoluble Water Insoluble test_water->water_insoluble No test_ether Test Solubility in Diethyl Ether water_soluble->test_ether test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No test_nahco3 Test Solubility in 5% NaHCO3 naoh_soluble->test_nahco3 test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl nahco3_soluble Soluble (Strong Acid) test_nahco3->nahco3_soluble Yes nahco3_insoluble Insoluble (Weak Acid) test_nahco3->nahco3_insoluble No hcl_soluble Soluble (Basic Compound - Amine) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble test_hcl->hcl_insoluble No test_h2so4 Test Solubility in conc. H2SO4 hcl_insoluble->test_h2so4 h2so4_soluble Soluble (Neutral Compound) test_h2so4->h2so4_soluble Yes h2so4_insoluble Insoluble (Inert Compound) test_h2so4->h2so4_insoluble No

References

An In-depth Technical Guide to the Reactivity Profile of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a versatile building block in medicinal chemistry and organic synthesis. The document details the principal reactions this compound undergoes, including its synthesis, nucleophilic substitution at the chloro and nitro functionalities, and hydrolysis of the ester groups. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing available data on reaction conditions and pathways.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential as a scaffold in the synthesis of diverse heterocyclic compounds.[1] Its structure incorporates several reactive sites: a chloro substituent susceptible to nucleophilic displacement, a nitro group that can be reduced to an amino group, and malonate ester moieties that can be hydrolyzed or otherwise modified.[1] These features make it a valuable precursor for the development of novel pharmaceutical agents and other specialty chemicals.[1]

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₆
Molecular Weight 288.64 g/mol
CAS Number 1261956-26-6
Appearance Likely a solid, based on related compounds
Solubility Soluble in common organic solvents

Synthesis

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from a dihalonitropyridine precursor by the enolate of dimethyl malonate.

General Experimental Protocol for Synthesis

Reaction: 2,5-dichloro-3-nitropyridine reacts with dimethyl malonate in the presence of a base.

Reagents and Conditions:

  • Starting Materials: 2,5-dichloro-3-nitropyridine, Dimethyl malonate

  • Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Temperature: Typically reflux conditions

  • Reaction Time: Varies, requires monitoring by TLC or LC-MS

Illustrative Procedure:

  • To a solution of dimethyl malonate in anhydrous DMF, a base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred for a short period to allow for the formation of the malonate enolate.

  • A solution of 2,5-dichloro-3-nitropyridine in anhydrous DMF is then added dropwise.

  • The reaction mixture is heated to reflux and maintained until the starting material is consumed, as monitored by an appropriate chromatographic technique.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dominated by its three key functional groups: the chloro substituent, the nitro group, and the dimethyl malonate moiety.

Nucleophilic Aromatic Substitution at the Chloro Group

The chlorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles.

Common Nucleophiles:

  • Amines (primary and secondary)

  • Thiols

  • Alkoxides

General Reaction Conditions:

  • Solvent: Protic solvents like ethanol or methanol, or aprotic solvents like DMF or acetonitrile.[1]

  • Temperature: Mild heating is often sufficient to drive the reaction to completion.[1]

  • Base: A non-nucleophilic base such as triethylamine or potassium carbonate may be required to scavenge the HCl generated during the reaction with amines or thiols.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization, such as in amide bond formation or the construction of fused heterocyclic systems.

Common Reducing Agents and Conditions:

  • Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a standard and clean method for this transformation.[1]

  • Metal-based Reductants: Reagents like sodium borohydride in the presence of a catalyst, or iron powder in acidic media, are also effective.[1]

Illustrative Experimental Workflow for Nitro Group Reduction:

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start This compound reagents H₂ (gas) or other reducing agent Catalyst (e.g., Pd/C) Solvent (e.g., Methanol, Ethanol) start->reagents Addition of reagents product Dimethyl 2-(3-amino-5-chloropyridin-2-yl)malonate reagents->product Reduction

Workflow for the reduction of the nitro group.
Hydrolysis of the Ester Groups

The dimethyl ester functionalities of the malonate group can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid. This transformation is useful for subsequent decarboxylation reactions or for the synthesis of compounds where a carboxylic acid moiety is desired.

General Reaction Conditions:

  • Acidic Hydrolysis: Typically carried out using a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium, often with heating.[1]

  • Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by an acidic workup to protonate the carboxylate salt.[1]

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The substituted pyridine core is a common feature in many approved drugs. The versatility of this scaffold allows for the generation of libraries of diverse compounds for screening in various therapeutic areas.

Signaling Pathway Diagram (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a derivative of the title compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Inhibitor A Upstream Signal B Kinase A A->B Activates C Kinase B B->C Phosphorylates D Downstream Effector C->D Activates E Cellular Response D->E Leads to Inhibitor Derivative of This compound Inhibitor->B Inhibits

Hypothetical inhibition of a kinase pathway.

Conclusion

This compound is a valuable and reactive intermediate with multiple handles for chemical modification. Its synthesis is accessible through standard organic chemistry methodologies. The chloro, nitro, and ester functionalities provide orthogonal reactivity, allowing for the selective synthesis of a wide array of complex molecules. This makes it an attractive starting material for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into the specific reaction conditions and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile compound.

References

The Strategic Utility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a polysubstituted pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a malleable malonate moiety—provides a rich platform for chemical diversification, enabling the synthesis of a wide array of heterocyclic compounds with significant biological potential. This technical guide explores the application of this key intermediate in the synthesis of bioactive molecules, with a focus on the development of pyrido[2,3-b]pyrazine derivatives as potential therapeutic agents.

Core Reactivity and Synthetic Potential

This compound is primed for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. The primary modes of reactivity are centered around its three key functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position of the pyridine ring is activated by the electron-withdrawing nitro group, rendering it susceptible to displacement by a range of nucleophiles, including amines and thiols. This reaction is a cornerstone for introducing diverse side chains and building more complex heterocyclic systems.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, most notably intramolecular cyclizations.

  • Malonate Group Transformations: The dimethyl malonate moiety can be hydrolyzed and decarboxylated to introduce a methyl group, or it can be utilized in cyclization reactions to form fused ring systems.

These reactive handles allow for a modular and convergent approach to the synthesis of diverse compound libraries for biological screening.

Application in the Synthesis of Bioactive Pyrido[2,3-b]pyrazines

A significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The synthesis of these compounds from the starting malonate showcases a logical and efficient workflow that leverages the inherent reactivity of the starting material.

Synthetic Workflow: From Starting Material to Bioactive Core

The overall synthetic strategy involves a sequence of nucleophilic substitution, reduction, and intramolecular cyclization, as illustrated in the workflow diagram below.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with an aniline derivative) A->B Step 1 C Dimethyl 2-(5-(arylamino)-3-nitropyridin-2-yl)malonate B->C D Reduction of Nitro Group (e.g., with Fe/AcOH) C->D Step 2 E Dimethyl 2-(3-amino-5-(arylamino)pyridin-2-yl)malonate D->E F Intramolecular Cyclization (e.g., heating in Dowtherm A) E->F Step 3 G Pyrido[2,3-b]pyrazin-2(1H)-one derivative F->G

Caption: Synthetic workflow for pyrido[2,3-b]pyrazin-2(1H)-one derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of pyrido[2,3-b]pyrazine derivatives.

Step 1: Nucleophilic Aromatic Substitution with Anilines

Protocol: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, is added the desired aniline derivative (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding dimethyl 2-(5-(arylamino)-3-nitropyridin-2-yl)malonate.

Step 2: Reduction of the Nitro Group

Protocol: The dimethyl 2-(5-(arylamino)-3-nitropyridin-2-yl)malonate (1.0 eq) is dissolved in a mixture of acetic acid and ethanol. Iron powder (5.0 eq) is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dimethyl 2-(3-amino-5-(arylamino)pyridin-2-yl)malonate, which is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to form Pyrido[2,3-b]pyrazin-2(1H)-one

Protocol: The crude dimethyl 2-(3-amino-5-(arylamino)pyridin-2-yl)malonate is heated in a high-boiling solvent such as Dowtherm A at a temperature of 200-250 °C. The reaction is monitored by TLC for the formation of the cyclized product. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield the desired pyrido[2,3-b]pyrazin-2(1H)-one derivative.

Biological Activity of Pyrido[2,3-b]pyrazine Derivatives

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated promising biological activities across various therapeutic areas. The specific substitutions on the pyrazine and pyridine rings, introduced through the versatile chemistry of the starting malonate, play a crucial role in modulating the biological profile of these compounds.

Antibacterial and Antifungal Activity

Several studies have reported the potent antimicrobial activity of pyrido[2,3-b]pyrazine derivatives. For instance, certain derivatives have shown excellent activity against plant pathogenic fungi and bacteria.[1] The mechanism of action is believed to involve the inhibition of key cellular processes in the pathogens, such as cell wall synthesis or nucleic acid replication.

Table 1: Representative Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound IDPathogenEC50 (mg/L)Reference
X2Botrytis cinerea0.69[1]
X2Magnaporthe oryzae0.92[1]
X3Xanthomonas oryzae pv. oryzicola0.13[1]
X3Xanthomonas axonopodis pv. citri3.37[1]
Anticancer Activity

The pyrido[2,3-b]pyrazine core is also a privileged scaffold in the design of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those resistant to standard therapies.[2] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Table 2: Representative Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound IDCell LineIC50 (µM)Reference
7nPC9 (Erlotinib-sensitive)0.09[2]
7nPC9-ER (Erlotinib-resistant)0.15[2]

Signaling Pathways and Logical Relationships

The synthesis of bioactive pyrido[2,3-b]pyrazines from this compound exemplifies a logical progression in drug discovery, where the chemical properties of a starting material are strategically exploited to generate compounds that can modulate specific biological pathways.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Therapeutic Application A This compound B Chemical Transformations (Substitution, Reduction, Cyclization) A->B C Pyrido[2,3-b]pyrazine Library B->C D Screening against Biological Targets (e.g., Kinases, Bacterial Enzymes) C->D E Identification of Lead Compounds D->E F Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) E->F G Anticancer or Antimicrobial Effects F->G

Caption: Logical relationship from chemical synthesis to therapeutic application.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse heterocyclic compounds, with pyrido[2,3-b]pyrazines being a prominent example. The demonstrated biological activities of these derivatives in areas such as oncology and infectious diseases underscore the importance of this starting material in the ongoing quest for novel and effective therapeutic agents. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this remarkable scaffold.

References

A Comprehensive Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of a malonate ester, a chloro substituent, and a nitro group on a pyridine core provides a rich platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of its synthesis, chemical properties, and diverse applications, particularly in the realms of medicinal and agrochemical research. The strategic positioning of reactive sites makes this compound a valuable intermediate for the construction of novel molecular architectures with potential biological activity.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂O₆[1]
Molecular Weight 288.64 g/mol [1]
CAS Number 1261956-26-6[1]
Appearance Not specified in search results
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Not specified in search results

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a halide from a suitable nitropyridine precursor by the dimethyl malonate anion.

General Reaction Scheme

Synthesis_of_Dimethyl_2-(5-chloro-3-nitropyridin-2-yl)malonate 2,5-dichloro-3-nitropyridine 2,5-Dichloro-3-nitropyridine Product This compound 2,5-dichloro-3-nitropyridine->Product Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Product Base Base (e.g., NaH, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: General synthesis of the title compound.

Experimental Protocol

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure can be inferred from the synthesis of analogous compounds. The following is a representative, though not directly cited, experimental protocol.

Materials:

  • 2,5-Dichloro-3-nitropyridine

  • Dimethyl malonate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of dimethyl malonate (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Note: The specific reaction conditions, such as temperature, reaction time, and purification solvent system, would require optimization for this particular substrate.

Reactivity and Synthetic Applications

The chemical architecture of this compound offers multiple avenues for further synthetic transformations, making it a versatile intermediate. The key reactive sites are the chloro substituent, the nitro group, and the active methylene of the malonate moiety.

Reactivity_of_Dimethyl_2-(5-chloro-3-nitropyridin-2-yl)malonate cluster_reactions Key Transformations Start This compound Nucleophilic_Substitution Nucleophilic Substitution (at C5-Cl) Start->Nucleophilic_Substitution Nu⁻ Nitro_Reduction Nitro Group Reduction (to -NH₂) Start->Nitro_Reduction Reducing agents (e.g., H₂, Pd/C) Malonate_Chemistry Malonate Chemistry (e.g., Hydrolysis, Decarboxylation, Cyclization) Start->Malonate_Chemistry H₃O⁺ / Δ or Base

Caption: Key reactive sites and transformations.

Nucleophilic Substitution at the C-5 Position

The chlorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, leading to diverse substituted pyridine derivatives.[1]

General Experimental Conditions for Nucleophilic Substitution:

  • Nucleophiles: Amines, thiols, alkoxides.

  • Solvents: Ethanol, methanol, DMF, THF.

  • Conditions: Typically mild heating is required.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which opens up further synthetic possibilities, such as diazotization reactions or the formation of amides and sulfonamides. This transformation is crucial for building more complex heterocyclic systems.[1]

Common Reagents and Conditions for Nitro Reduction:

  • Reagents: Hydrogen gas with a palladium on carbon (Pd/C) catalyst, sodium borohydride, tin(II) chloride.[1]

  • Solvents: Methanol, ethanol, ethyl acetate.

Reactions of the Malonate Moiety

The malonate ester functionality is a versatile handle for various chemical transformations:

  • Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield a substituted acetic acid derivative.

  • Cyclization Reactions: The active methylene group and the ester functionalities can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

While specific examples of complex molecules synthesized directly from this compound were not detailed in the search results, the general class of substituted nitropyridines and malonates are well-established precursors in medicinal and agrochemical research.[1] The structural motifs accessible from this building block are present in numerous biologically active compounds.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.[1]

Although specific ¹H and ¹³C NMR data for the title compound were not found in the provided search results, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule.

Expected ¹H NMR Spectral Features:

  • Two distinct singlets for the two non-equivalent aromatic protons on the pyridine ring.

  • A singlet for the methine proton of the malonate group.

  • A singlet for the six protons of the two methyl ester groups.

Expected ¹³C NMR Spectral Features:

  • Signals for the five carbons of the substituted pyridine ring.

  • A signal for the methine carbon of the malonate group.

  • Signals for the two carbonyl carbons of the ester groups.

  • A signal for the two methyl carbons of the ester groups.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its readily accessible reactive sites allow for a wide range of chemical modifications, providing a gateway to a diverse array of complex heterocyclic molecules. The ability to selectively functionalize the pyridine ring and the malonate moiety makes it an invaluable tool for researchers in drug discovery and agrochemical development. Further exploration of its reactivity and the development of detailed synthetic protocols will undoubtedly continue to expand its utility in the creation of novel and functional chemical entities.

References

An In-depth Technical Guide on the Proposed Mechanism of Action of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate (DCNM) is a synthetic organic compound featuring a substituted pyridine ring, a malonate ester group, a nitro moiety, and a chlorine atom.[1][2] While extensive research on the specific mechanism of action of DCNM is not yet available in the public domain, its structural components suggest several plausible biological activities. Nitroaromatic compounds are known for their potential antimicrobial and anticancer properties, often exerting their effects through bioreduction of the nitro group to form reactive intermediates.[1] The pyridine ring is a common scaffold in medicinal chemistry, and malonate derivatives have been investigated for a range of biological effects.[1][3]

This technical guide outlines a series of hypothesized mechanisms of action for DCNM and proposes a comprehensive experimental workflow to elucidate its biological functions. The primary focus will be on its potential as an anticancer agent, drawing parallels from structurally related compounds and established principles of drug discovery.

Hypothesized Mechanisms of Action

Based on the chemical structure of DCNM, three primary hypotheses for its mechanism of action are proposed:

  • Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH): The presence of a malonate-like moiety suggests that DCNM could act as a competitive inhibitor of succinate dehydrogenase (SDH or mitochondrial complex II), an enzyme crucial for both the Krebs cycle and the electron transport chain.[4][5][6][7][8] Inhibition of SDH can disrupt cellular metabolism and induce apoptosis.

  • Hypothesis 2: Modulation of Cancer Signaling Pathways: The substituted pyridine core of DCNM is a privileged scaffold in medicinal chemistry, with derivatives known to inhibit key signaling proteins. It is hypothesized that DCNM may target critical cancer-related pathways such as the PI3K/AKT/mTOR or Ras/MAPK signaling cascades, which are frequently dysregulated in cancer.[9][10][11][12]

  • Hypothesis 3: Induction of Apoptosis via Reactive Oxygen Species (ROS) Production: The nitroaromatic group in DCNM can undergo enzymatic reduction within the cell, leading to the formation of reactive oxygen species (ROS).[1] Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger programmed cell death (apoptosis).

Proposed Experimental Workflow

To investigate these hypotheses, a multi-step experimental plan is proposed. This workflow is designed to systematically characterize the biological activity of DCNM and pinpoint its molecular targets.

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Target Validation & Downstream Effects A Cell Viability Assays (e.g., MTT, MTS) B Determine IC50 Values in Cancer Cell Lines A->B C Hypothesis 1: SDH Inhibition Assay B->C Proceed if cytotoxic D Hypothesis 2: Kinase Inhibition Profiling B->D Proceed if cytotoxic F Hypothesis 3: ROS Detection Assay B->F Proceed if cytotoxic H Confirmation of Target Engagement in Cells C->H E Hypothesis 2: Western Blot for Signaling Pathways D->E Investigate specific pathways E->H G Hypothesis 3: Apoptosis Assay (Annexin V/PI) F->G Confirm apoptosis G->H I Analysis of Downstream Cellular Processes H->I

Caption: Proposed experimental workflow for elucidating the mechanism of action of DCNM.

Data Presentation: Hypothetical Results

The following tables present hypothetical quantitative data that could be generated from the proposed experiments. These are for illustrative purposes to guide data analysis and interpretation.

Table 1: Cytotoxicity of DCNM in Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer12.5
HeLaCervical Cancer35.1

Table 2: Effect of DCNM on Succinate Dehydrogenase Activity

TreatmentSDH Activity (% of Control)
Vehicle Control100
DCNM (10 µM)65
DCNM (25 µM)42
DCNM (50 µM)25
Malonate (Positive Control)30

Table 3: Kinase Inhibition Profile of DCNM (at 10 µM)

Kinase Target% Inhibition
AKT185
PI3Kα78
mTOR65
MEK112
ERK28

Table 4: Western Blot Densitometry Analysis of p-AKT (Ser473) Levels

TreatmentNormalized p-AKT/Total AKT Ratio
Vehicle Control1.00
DCNM (10 µM)0.45
DCNM (25 µM)0.21
PI3K Inhibitor (Control)0.15

Visualization of a Hypothesized Signaling Pathway

Assuming the results from the kinase profiling and Western blot analysis suggest that DCNM inhibits the PI3K/AKT pathway, the following diagram illustrates this proposed mechanism.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DCNM DCNM DCNM->PI3K Inhibits DCNM->AKT Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by DCNM.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DCNM on cancer cells by measuring metabolic activity.[13]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound (DCNM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of DCNM in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the DCNM dilutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a specific kinase in the presence of DCNM by quantifying the amount of ADP produced.[14]

  • Materials:

    • Purified recombinant kinases (e.g., AKT1, PI3Kα)

    • Specific kinase substrate peptides

    • ATP

    • DCNM

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of DCNM in DMSO.

    • In a 96-well plate, add 2.5 µL of the DCNM dilutions or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the percent inhibition.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules following treatment with DCNM.[15][16][17]

  • Materials:

    • Cancer cells treated with DCNM

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with various concentrations of DCNM for a specified time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the protein levels, normalizing to a loading control like β-actin.

cluster_0 Structural Features cluster_1 Hypothesized Mechanisms cluster_2 Cellular Outcome A Malonate-like Moiety D SDH Inhibition A->D B Nitroaromatic Group E ROS Production B->E C Substituted Pyridine F Kinase Inhibition C->F G Metabolic Disruption D->G H Oxidative Stress E->H I Signal Pathway Modulation F->I J Apoptosis / Cytotoxicity G->J H->J I->J

Caption: Logical relationship of DCNM's structural features to its hypothesized mechanisms and cellular outcomes.

References

Methodological & Application

Synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a valuable building block in medicinal chemistry and agrochemical research. The synthesis is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from 2,5-dichloro-3-nitropyridine and dimethyl malonate. This application note outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents the relevant data in a structured format.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the reactive malonate moiety, along with the chloro and nitro substituents on the pyridine ring, makes it a versatile precursor for further chemical transformations. The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the dimethyl malonate anion displaces the chlorine atom at the 2-position of the 2,5-dichloro-3-nitropyridine ring. The regioselectivity of this reaction is directed by the strong electron-withdrawing nitro group at the 3-position, which preferentially activates the ortho (C2) position towards nucleophilic attack.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2,5-dichloro-3-nitropyridine and dimethyl malonate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key steps are:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates dimethyl malonate to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The dimethyl malonate carbanion acts as a nucleophile and attacks the electron-deficient C2 position of the 2,5-dichloro-3-nitropyridine ring. This position is activated by the adjacent electron-withdrawing nitro group.

  • Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Chloride Elimination and Aromatization: The Meisenheimer complex rearomatizes by eliminating the chloride ion from the C2 position, yielding the final product, this compound.

Synthesis_Pathway reagent1 Dimethyl Malonate intermediate1 Dimethyl Malonate Anion (Nucleophile) reagent1->intermediate1 Deprotonation reagent2 2,5-dichloro- 3-nitropyridine intermediate2 Meisenheimer Complex reagent2->intermediate2 base Base (e.g., NaH) intermediate1->intermediate2 Nucleophilic Attack product This compound intermediate2->product Chloride Elimination Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_base Add Base (NaH or K2CO3) setup->add_base add_malonate Add Dimethyl Malonate (at 0°C) add_base->add_malonate form_nucleophile Form Nucleophile (Stir at RT for 30 min) add_malonate->form_nucleophile add_electrophile Add 2,5-dichloro-3-nitropyridine (at 0°C) form_nucleophile->add_electrophile reaction Reaction (Stir at RT for 12-24h) add_electrophile->reaction quench Quench Reaction (aq. NH4Cl at 0°C) reaction->quench extract Extraction (Ethyl Acetate) quench->extract wash Wash (Water, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Application Notes & Protocols: Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate as a Versatile Precursor for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine derivative that serves as a potent building block for the synthesis of diverse and novel heterocyclic scaffolds. Its structure incorporates several reactive sites: a chloro-substituent activated for nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to a reactive amino group, and a malonate moiety ideal for cyclocondensation reactions.[1] This combination of functional groups allows for a variety of synthetic transformations, making it a valuable starting material in medicinal chemistry and agrochemical research for creating complex molecules with potential biological activity.[1][2][3] This document provides detailed protocols for leveraging this precursor to synthesize various heterocyclic systems.

Physicochemical Properties of the Starting Material:

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂O₆[1]
Molecular Weight 288.64 g/mol [1]
CAS Number 1261956-26-6[1]
Appearance Expected to be a solid-
Key Reactive Sites C5-Chloro, C3-Nitro, Malonate Ester[1]

Synthetic Workflow Overview

The strategic application of this compound allows for the targeted synthesis of various heterocyclic cores by selectively utilizing its key functional groups. The following diagram illustrates the primary synthetic pathways.

G cluster_start Starting Material cluster_pathways Primary Transformations cluster_products Resulting Heterocyclic Cores start This compound p1 Nucleophilic Aromatic Substitution (SNAr) (at C5-Cl) start->p1  Nu-H p2 Nitro Group Reduction (at C3-NO2) start->p2  [H] prod1 Fused Systems (e.g., Pyridothiazines, Pyridoxazines) p1->prod1 p3 Malonate-based Cyclocondensation p2->p3  Post-reduction  Cyclization prod2 Fused & Substituted Pyridines (e.g., Pyrrolopyridines) p2->prod2 prod3 Annulated Pyrimidines (e.g., Pyridopyrimidines) p3->prod3

Caption: Synthetic pathways from the title compound.

Experimental Protocols

Protocol 1: Synthesis of Fused Pyrido[3,2-b][1][4]oxazines via SNAr and Intramolecular Cyclization

This protocol demonstrates the displacement of the C5-chloride with an aminophenol, followed by a base-mediated intramolecular cyclization to yield a fused tricyclic heterocycle.

Reaction Scheme:

G cluster_main struct1 Starting Material struct2 Intermediate struct1->struct2 + 2-Aminophenol (e.g., K2CO3, DMF, 80°C) struct3 Product (Pyrido[3,2-b][1,4]oxazine) struct2->struct3 Base (e.g., NaH, THF, rt)

Caption: Synthesis of a pyrido[1]oxazine derivative.

Methodology:

  • Step A: Nucleophilic Substitution:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 2-aminophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude intermediate by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Step B: Intramolecular Cyclization:

    • Dissolve the purified intermediate from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the final product by recrystallization or column chromatography.

Expected Results:

ParameterExpected Outcome
Intermediate (Step A) Yellow to orange solid
Final Product (Step B) Off-white to pale yellow solid
Yield 60-80% over two steps
Purity >95% after purification
Protocol 2: Synthesis of Pyrrolo[2,3-c]pyridines via Nitro Reduction and Paal-Knorr Cyclization

This procedure utilizes the reduction of the nitro group to an amine, which then undergoes a classical Paal-Knorr synthesis with a 1,4-dicarbonyl compound to form a pyrrole ring fused to the pyridine core.

Reaction Scheme:

G cluster_main struct1 Starting Material struct2 Amino Intermediate struct1->struct2 Reduction (e.g., Fe/NH4Cl, EtOH/H2O) struct3 Product (Pyrrolo[2,3-c]pyridine) struct2->struct3 + Hexane-2,5-dione (AcOH, Reflux) G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor downstream Downstream Signaling (Ras-Raf-MEK-ERK) receptor->downstream P apoptosis Apoptosis / No Proliferation receptor->apoptosis atp ATP adp ADP atp->adp Kinase Domain drug Synthesized Heterocycle (Inhibitor) drug->receptor Binds to ATP pocket response Cell Proliferation & Survival downstream->response

References

Application Notes: The Utility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine-malonate derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring substituted with electron-withdrawing chloro and nitro groups, alongside a reactive dimethyl malonate moiety, makes it an ideal scaffold for constructing more complex molecules.[1][2] This compound is particularly valuable for synthesizing novel heterocyclic compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][3] The nitroaromatic component is a well-established pharmacophore in various drugs, known to contribute to a range of biological activities.[3][4][5]

These notes provide an overview of the compound's properties, key synthetic transformations, and detailed protocols for its use as a precursor in the development of new chemical entities.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for reaction planning and characterization.

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂O₆[1]
Molecular Weight 288.64 g/mol [1]
CAS Number 1261956-26-6[1]
Appearance Not specified (typically a solid)
Purity ≥98% (Commercially available)[6]
Key Structural Features Substituted pyridine ring, malonate ester, nitro group, chloro group[2]

Key Synthetic Applications & Logical Workflow

This compound is not typically used as a final drug product but rather as a foundational building block. Its chemical architecture allows for three primary types of transformations that are highly valuable in drug discovery programs:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position is activated by the adjacent nitro group and the pyridine nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols). This reaction is fundamental for introducing diverse side chains and building molecular complexity.[1]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine.[1] This resulting amino group is a key functional handle for subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, enabling the synthesis of a wide array of derivatives.

  • Modification of the Malonate Group: The malonate ester can be hydrolyzed to the corresponding carboxylic acid or used in further C-C bond-forming reactions.[1]

These transformations allow researchers to systematically modify the core scaffold to explore structure-activity relationships (SAR) and optimize compounds for desired biological activity and pharmacokinetic properties.

G Key Synthetic Transformations A This compound B Nucleophilic Substitution (SNAr) (e.g., + R-NH2) A->B C Reduction (e.g., H2, Pd/C or SnCl2) A->C D Hydrolysis (e.g., NaOH or HCl) A->D P1 5-substituted amino/thiol derivatives B->P1 Displaces Cl P2 3-amino pyridine derivatives C->P2 NO2 -> NH2 P3 Pyridinyl malonic acid derivatives D->P3 Ester -> Acid

Key transformations of the title compound.

Potential Therapeutic Applications

While specific biological data for the title compound is limited, its structural motifs suggest potential for development into active pharmaceutical ingredients.

  • Anticancer Activity: Nitroaromatic compounds and pyridine derivatives are classes of molecules with well-documented anticancer properties.[3][7][8] Derivatives synthesized from this scaffold could be investigated as inhibitors of various cellular pathways implicated in cancer. For instance, a synthesized derivative could potentially act as a kinase inhibitor, blocking signaling pathways that lead to cell proliferation and survival.

  • Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs.[4][5] Its mechanism often involves bioreduction within the target cell to form reactive intermediates that cause cellular damage.[3][5] Therefore, novel compounds derived from this precursor are promising candidates for the development of new antibacterial or antifungal agents.

G Hypothetical Anticancer Mechanism of Action cluster_input Input Scaffold cluster_drug Drug Candidate cluster_pathway Cellular Signaling Pathway A Title Compound (Precursor) B Synthesized Inhibitor 'X' A->B Synthesis E Kinase B B->E Inhibition C Growth Factor Receptor D Kinase A C->D D->E F Transcription Factor E->F G Gene Expression (Proliferation, Survival) F->G

Hypothetical mechanism for a derived drug.

Illustrative Biological Data

Quantitative biological data for this compound itself is not extensively published, as it is primarily a synthetic intermediate. However, the table below presents representative data for other pyridine-malonate derivatives and related compounds to illustrate the type of activities that can be achieved.

Compound ClassTarget/AssayMeasurementValueReference
Pyridine-Malonate DerivativesMCF-7 (Breast Cancer Cell Line)IC₅₀0.34 - 0.47 µM[9]
Pyridine-Malonate DerivativesA-2780 (Ovarian Cancer Cell Line)IC₅₀~0.1 µM (for most potent)[9]
Nitrofuran-Isatin HybridsHCT 116 (Colon Cancer Cell Line)IC₅₀1.62 - 8.8 µM[10]
Pyridine DerivativesPlasmodium falciparum (CQ-resistant)IC₅₀0.0402 µM[11]

Experimental Protocols

The following are detailed protocols for the synthesis of the title compound and its subsequent modification.

Protocol 1: Synthesis of this compound

This protocol describes a nucleophilic aromatic substitution to synthesize the title compound.[1]

G Workflow: Synthesis of the Title Compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2,5-dichloro-3-nitropyridine C Base (e.g., K2CO3) A->C B Dimethyl malonate B->C D Solvent (e.g., DMF) C->D E Heat (e.g., 80-100 °C) D->E F This compound E->F Nucleophilic Aromatic Substitution

Synthetic workflow for the title compound.

Materials:

  • 2,5-dichloro-3-nitropyridine (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dichloro-3-nitropyridine and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe, followed by dimethyl malonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

This protocol describes the displacement of the C5-chloro group with a generic amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (R-NH₂) (1.1 equiv)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent such as Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve the title compound in the chosen solvent in a reaction vessel.

  • Add the amine nucleophile, followed by the base (DIPEA).

  • Heat the reaction mixture, typically between 60 °C and 120 °C, depending on the nucleophilicity of the amine.

  • Stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., EtOAc).

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the product via silica gel chromatography or recrystallization.

Protocol 3: General Protocol for Reduction of the Nitro Group

This protocol details the conversion of the 3-nitro group to a 3-amino group, a crucial step for further diversification.[12]

Materials:

  • This compound or a derivative from Protocol 2 (1.0 equiv)

  • Reducing agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the nitro-pyridine starting material in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate in one portion.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is ~8 (gas evolution will occur).

  • Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate and perform an extractive workup if necessary.

  • Dry the organic layer, concentrate, and purify the resulting aniline derivative by column chromatography.

References

Application Notes and Protocols: Biological Activity Screening of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C₁₀H₉ClN₂O₆.[1] Its structure, featuring a substituted pyridine ring, suggests potential applications in medicinal chemistry and agrochemical research.[1] Nitroaromatic compounds, such as this one, are a well-studied class of molecules known for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[1] Preliminary studies and the structural characteristics of this compound suggest it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation.[1] The biological activity of this compound is an active area of research, and its unique combination of chlorine and nitro substitutions on the pyridine ring may confer distinct biological activities compared to similar compounds.[1]

These application notes provide a comprehensive guide to standardized assays and protocols for screening the biological activity of this compound, focusing on its potential anticancer and antimicrobial effects.

Anticancer Activity Screening

The potential anticancer properties of this compound can be evaluated through a series of in vitro cell-based assays to determine its cytotoxic and apoptotic effects on various cancer cell lines.

Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][3][4]

Experimental Protocol:

  • Cell Culture:

    • Select relevant human cancer cell lines (e.g., HepG-2 for liver cancer, Caco-2 for colon cancer, PC-3 for prostate cancer) and a normal human cell line (e.g., Wi-38 lung fibroblasts) for comparison.[2]

    • Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]

  • Assay Procedure:

    • Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2][4]

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

The results of the cytotoxicity screening can be summarized in a table for clear comparison.

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Reference)
HepG-2 (Liver Cancer)[Insert Value][Insert Value]
Caco-2 (Colon Cancer)[Insert Value][Insert Value]
PC-3 (Prostate Cancer)[Insert Value][Insert Value]
Wi-38 (Normal Lung Fibroblast)[Insert Value][Insert Value]
Apoptosis Induction Assessment

To investigate if the cytotoxic effects are mediated by apoptosis, further assays can be conducted.

Caspase-3/7 Activation Assay:

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2]

Experimental Protocol:

  • Seed and treat the cells with the test compound as described in the MTT assay protocol.

  • Use a commercially available Caspase-Glo® 3/7 Assay kit.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Data Presentation:

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control[Insert Value]1.0
Test Compound (Concentration 1)[Insert Value][Insert Value]
Test Compound (Concentration 2)[Insert Value][Insert Value]
Positive Control (e.g., Staurosporine)[Insert Value][Insert Value]

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action compound_prep Compound Solubilization (DMSO Stock) mtt_assay MTT Cytotoxicity Assay (48-72h Incubation) compound_prep->mtt_assay cell_culture Cancer & Normal Cell Line Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 caspase_assay Caspase-3/7 Activation Assay ic50->caspase_assay If Cytotoxic pathway_analysis Signaling Pathway Analysis caspase_assay->pathway_analysis

Caption: Workflow for anticancer activity screening of the test compound.

Antimicrobial Activity Screening

The potential antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Antibacterial Activity Screening

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Prepare a standardized inoculum of each bacterium (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Perform serial dilutions of the test compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth).

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (e.g., Gentamicin) and a negative control (no compound).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Gentamicin (Reference)
Staphylococcus aureus (Gram-positive)[Insert Value][Insert Value]
Escherichia coli (Gram-negative)[Insert Value][Insert Value]
Antifungal Activity Screening

Broth Microdilution Method for MIC:

Similar to the antibacterial assay, this method can be adapted for fungi.

Experimental Protocol:

  • Microorganism Preparation:

    • Select a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus niger).[6][7]

    • Prepare a standardized spore or yeast suspension.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in a 96-well microtiter plate with appropriate broth (e.g., RPMI-1640).

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (e.g., Fluconazole) and a negative control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC visually or by spectrophotometry.

Data Presentation:

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Fluconazole (Reference)
Candida albicans[Insert Value][Insert Value]
Aspergillus niger[Insert Value][Insert Value]

Potential Signaling Pathway for Investigation

Given the potential anticancer activity, investigating the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, would be a logical next step.

Hypothesized Signaling Pathway Inhibition

G compound Dimethyl 2-(5-chloro-3- nitropyridin-2-yl)malonate pi3k PI3K compound->pi3k Potential Inhibition receptor Growth Factor Receptor receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

References

Application Notes and Protocols for the Characterization of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analytical characterization of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate, a key intermediate in pharmaceutical and agrochemical research. The described protocols are intended for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quality control.

Introduction

This compound (Molecular Formula: C₁₀H₉ClN₂O₆, Molecular Weight: 288.64 g/mol ) is a substituted pyridine derivative with significant potential as a building block in organic synthesis.[1] Its structural features, including a reactive pyridine ring and a malonate group, make it a versatile precursor for more complex molecules.[1] Accurate and thorough analytical characterization is crucial to confirm its identity and purity, which is essential for its application in subsequent synthetic steps and for ensuring the quality of final products.

This document outlines detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and the overall molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Data Presentation: NMR Spectral Data

Analysis Parameter Expected Value
¹H NMR Pyridyl H~8.1 ppm (d, J ≈ 2.5 Hz, 1H)
Pyridyl H~8.7 ppm (d, J ≈ 2.5 Hz, 1H)
Malonate CH~5.5 ppm (s, 1H)
Methoxy OCH₃~3.7 ppm (s, 6H)
¹³C NMR Carbonyl C=O~165 ppm
Pyridyl C (C-Cl)~148 ppm
Pyridyl C (C-NO₂)~150 ppm
Pyridyl C (C-Malonate)~155 ppm
Pyridyl CH~135 ppm
Pyridyl CH~125 ppm
Malonate CH~58 ppm
Methoxy OCH₃~53 ppm

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The predicted multiplicities are doublet (d) and singlet (s).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Data Presentation: Mass Spectrometry Data

Ion m/z (calculated) m/z (observed) Interpretation
[M+H]⁺289.02~289.0Protonated molecule
[M+Na]⁺311.00~311.0Sodium adduct
Fragment 1258.0~258.0Loss of OCH₃
Fragment 2229.0~229.0Loss of COOCH₃
Fragment 3199.0~199.0Loss of CH(COOCH₃)₂

Note: The observed m/z values may vary slightly based on instrument calibration.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound. A reversed-phase method is typically suitable for this type of compound.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Data Presentation: HPLC Purity Analysis

Parameter Value
Retention Time Compound-specific (e.g., ~8.5 min)
Purity >98% (by area normalization)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (1-2 mg) is required.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis: The sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element.

Data Presentation: Elemental Analysis Data

Element Theoretical (%) Found (%)
Carbon (C)41.6141.6 ± 0.4
Hydrogen (H)3.143.1 ± 0.4
Nitrogen (N)9.719.7 ± 0.4

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (Purity) Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity Formula Empirical Formula Confirmation EA->Formula

Caption: Workflow for the analytical characterization of the target compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z ≈ 289.0 Frag1 [M-OCH₃]⁺ m/z ≈ 258.0 Parent->Frag1 -CH₃O Frag2 [M-COOCH₃]⁺ m/z ≈ 229.0 Parent->Frag2 -COOCH₃ Frag3 [M-CH(COOCH₃)₂]⁺ m/z ≈ 199.0 Parent->Frag3 -CH(COOCH₃)₂

Caption: Proposed ESI-MS fragmentation pathway for the target compound.

References

Application Notes and Protocols for the Scale-up Synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, an important intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process commencing with the nitration of 2,5-dichloropyridine to yield the key precursor, 2,5-dichloro-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with dimethyl malonate.

Chemical Reaction Workflow

A 2,5-Dichloropyridine C 2,5-Dichloro-3-nitropyridine A->C Nitration B Nitrating Mixture (HNO3, H2SO4) F This compound C->F Nucleophilic Aromatic Substitution (SNAr) D Dimethyl Malonate E Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine (Precursor)

This protocol is adapted from a known gram-scale synthesis and optimized for scale-up.

Materials and Equipment:

  • 2,5-Dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • A jacketed glass reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel.

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: In a clean and dry jacketed glass reactor, charge concentrated sulfuric acid (3.0 L).

  • Addition of Starting Material: Slowly add 2,5-dichloropyridine (1.0 kg, 6.76 mol) to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 40°C.

  • Cooling: Cool the mixture to 10-15°C using a circulating chiller.

  • Nitration: Slowly add a pre-mixed nitrating solution of concentrated nitric acid (0.68 L, 10.14 mol) and concentrated sulfuric acid (0.68 L) via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 10-20°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (10 kg) in a separate large vessel with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Isolate the solid by filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7).

  • Drying: Dry the obtained solid in a vacuum oven at 40-50°C to a constant weight to yield 2,5-dichloro-3-nitropyridine.

Step 2: Scale-up Synthesis of this compound

This protocol details the nucleophilic aromatic substitution reaction at a larger scale.

Materials and Equipment:

  • 2,5-Dichloro-3-nitropyridine

  • Dimethyl Malonate

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Water

  • A jacketed glass reactor with mechanical stirring, a temperature probe, and a condenser.

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Charging the Reactor: To a dry jacketed glass reactor, add N,N-Dimethylformamide (DMF, 5.0 L).

  • Addition of Reagents: Add powdered anhydrous potassium carbonate (1.34 kg, 9.69 mol) and dimethyl malonate (1.28 kg, 9.69 mol) to the DMF with stirring.

  • Heating: Heat the mixture to 60-70°C.

  • Addition of Precursor: Slowly add a solution of 2,5-dichloro-3-nitropyridine (1.0 kg, 5.18 mol) dissolved in DMF (2.0 L) to the reactor over 1-2 hours. An exotherm may be observed; maintain the temperature between 70-80°C.

  • Reaction: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction by TLC or HPLC until the 2,5-dichloro-3-nitropyridine is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and slowly pour it into ice-water (20 L) with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic layers and wash with water (2 x 5 L) and then with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the final product, this compound.

Data Presentation

ParameterStep 1: Nitration of 2,5-DichloropyridineStep 2: SNAr Reaction
Starting Material 2,5-Dichloropyridine2,5-Dichloro-3-nitropyridine
Reagent 1 Conc. H2SO4 (98%)Dimethyl Malonate
Reagent 2 Conc. HNO3 (70%)Potassium Carbonate (K2CO3)
Solvent Sulfuric AcidN,N-Dimethylformamide (DMF)
Scale 1.0 kg (6.76 mol)1.0 kg (5.18 mol)
Molar Ratio (SM:R1:R2) 1 : ~4.5 : 1.51 : 1.87 : 1.87
Reaction Temperature 10-20°C (addition), RT (reaction)70-80°C
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95%75-85%
Purity (by HPLC) >98%>99% after crystallization

Logical Relationships in the Synthesis

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Start1 2,5-Dichloropyridine Nitration Nitration (HNO3/H2SO4) Start1->Nitration Precursor 2,5-Dichloro-3-nitropyridine Nitration->Precursor SNAr Nucleophilic Aromatic Substitution Precursor->SNAr Start2 Dimethyl Malonate + K2CO3 in DMF Start2->SNAr Workup Work-up & Purification SNAr->Workup Product This compound Workup->Product

Caption: Flowchart of the two-stage synthesis process.

Application Notes and Protocols: Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). This document outlines its chemical properties, potential applications in drug discovery, and detailed protocols for its synthesis and subsequent transformation into complex heterocyclic structures relevant to medicinal chemistry.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its unique arrangement of a nucleophilic substitution-prone chloro group, a reducible nitro group, and a versatile malonate moiety makes it an attractive starting material for the construction of diverse molecular scaffolds.[1] Preliminary research suggests that compounds derived from this precursor may exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] This document focuses on its potential application in the synthesis of pyridopyrimidine-based APIs, a core structure in many kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three key functional groups:

  • 5-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent nitro group and the pyridine ring nitrogen. This allows for the introduction of various nucleophiles, such as amines and thiols, at this position.

  • 3-Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.[1] This transformation is crucial for subsequent cyclization reactions to form fused heterocyclic systems.

  • Dimethyl Malonate Group: The malonate ester can undergo hydrolysis to the corresponding carboxylic acid, or its active methylene group can participate in cyclization reactions with suitable reagents like amidines to form pyrimidine rings.

Application in API Synthesis: A Hypothetical Pathway to a Pyridopyrimidine Kinase Inhibitor

While no commercial API has been publicly disclosed as being directly synthesized from this compound, its structure strongly suggests its utility in preparing pyridopyrimidine-based kinase inhibitors. The following section outlines a well-precedented, albeit hypothetical, synthetic route to a potential API based on known chemical transformations of similar precursors.[2][3]

Table 1: Summary of a Hypothetical Multi-Step Synthesis

StepReactionKey ReagentsTypical Yield (%)Typical Purity (%)
1Synthesis of this compound2,5-dichloro-3-nitropyridine, Dimethyl malonate, NaH85-95>98
2Nucleophilic Aromatic SubstitutionCyclopropylamine80-90>97
3Reduction of Nitro GroupH₂, Pd/C90-98>99
4Cyclization to Pyridopyrimidine CoreFormamidine acetate70-85>98

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title precursor from commercially available starting materials.

Materials:

  • 2,5-dichloro-3-nitropyridine

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add dimethyl malonate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Synthesis of a Hypothetical Pyridopyrimidine API

This multi-step protocol outlines the conversion of the precursor to a hypothetical pyridopyrimidine-based API.

Step 2a: Nucleophilic Aromatic Substitution with Cyclopropylamine

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add cyclopropylamine (1.5 eq) and stir the reaction mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield Dimethyl 2-(5-(cyclopropylamino)-3-nitropyridin-2-yl)malonate.

Step 2b: Reduction of the Nitro Group

  • Dissolve the product from Step 2a in methanol.

  • Add 10% Palladium on carbon (0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Dimethyl 2-(3-amino-5-(cyclopropylamino)pyridin-2-yl)malonate, which can be used in the next step without further purification.

Step 2c: Cyclization to the Pyridopyrimidine Core

  • To a solution of the aminopyridine from Step 2b in ethanol, add formamidine acetate (2.0 eq).

  • Reflux the reaction mixture for 12-18 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hypothetical pyridopyrimidine API.

Visualizations

G Synthetic Pathway to a Hypothetical Pyridopyrimidine API Precursor This compound Intermediate1 Dimethyl 2-(5-(cyclopropylamino)-3-nitropyridin-2-yl)malonate Precursor->Intermediate1 Cyclopropylamine, EtOH, Reflux Intermediate2 Dimethyl 2-(3-amino-5-(cyclopropylamino)pyridin-2-yl)malonate Intermediate1->Intermediate2 H2, Pd/C, MeOH API Hypothetical Pyridopyrimidine API Intermediate2->API Formamidine acetate, EtOH, Reflux

Caption: Proposed synthetic route to a hypothetical pyridopyrimidine API.

G Experimental Workflow for API Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: API Synthesis Reaction1 Reaction Setup Workup1 Quenching & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 SNAr Nucleophilic Substitution Purification1->SNAr Purified Precursor Reduction Nitro Group Reduction SNAr->Reduction Cyclization Pyridopyrimidine Formation Reduction->Cyclization Isolation Filtration & Drying Cyclization->Isolation

Caption: General experimental workflow for the synthesis of the API.

G Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors HIV_RNA HIV Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template DNA Viral DNA RT->DNA Reverse Transcription Inhibition Inhibition RT->Inhibition NNRTI NNRTI (e.g., Pyridopyrimidine API) NNRTI->RT Allosteric Binding Replication Viral Replication DNA->Replication Inhibition->DNA Blocks Synthesis

Caption: Simplified signaling pathway of NNRTI action.[4][5][6][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis primarily proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the dimethyl malonate acts as a nucleophile, attacking the electron-deficient pyridine ring of a 2,5-dichloro-3-nitropyridine or similar starting material, leading to the displacement of the chlorine atom at the 2-position. The presence of the electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack.[1]

Q2: Why is the nitro group essential for this reaction?

A2: The nitro group is a strong electron-withdrawing group. Its presence, particularly at the ortho or para position to the leaving group (the chlorine atom at C-2), significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.

Q3: What are the most common starting materials for this synthesis?

A3: The most common starting materials are 2,5-dichloro-3-nitropyridine and dimethyl malonate.

Q4: What are the typical solvents and bases used in this synthesis?

A4: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base without deactivating the nucleophile. Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN). Suitable bases are those strong enough to deprotonate dimethyl malonate, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt).

Q5: How can the final product be purified?

A5: The most common method for purifying this compound is column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.[1]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Ineffective Base: The base may be old, hydrated, or not strong enough to efficiently deprotonate dimethyl malonate. 2. Poor Quality Starting Materials: Impurities in 2,5-dichloro-3-nitropyridine or dimethyl malonate can interfere with the reaction. 3. Incorrect Solvent: The solvent may not be sufficiently polar or may be wet. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use a fresh, anhydrous, and appropriately strong base (e.g., NaH is stronger than K₂CO₃). Ensure proper handling of reactive bases like NaH. 2. Check the purity of starting materials by NMR or GC-MS. Purify if necessary. 3. Use a dry, polar aprotic solvent like DMF or THF. Ensure the solvent is anhydrous. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.
Formation of Side Products 1. Dialkylation: The product itself has an acidic proton and can be deprotonated and react with another molecule of the starting material. 2. Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the dimethyl malonate starting material or the product's ester groups, especially under basic conditions. 3. Reaction at other positions: Although less likely due to the electronics, reaction at the other chloro-position might occur under harsh conditions.1. Use a slight excess of dimethyl malonate to outcompete the product for the starting material. Control the stoichiometry of the base. 2. Ensure all reagents and solvents are anhydrous. Work up the reaction under neutral or slightly acidic conditions. 3. Maintain moderate reaction temperatures. Monitor the reaction progress to avoid prolonged reaction times that might favor side reactions.
Difficult Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Co-elution with impurities: Side products or unreacted starting materials may have similar polarity to the desired product.1. If the product is an oil, purification by column chromatography is the best approach. 2. Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.2)THF60485
2K₂CO₃ (2.0)DMF80872
3NaOEt (1.2)EtOH78665
4NaH (1.2)DMF60392
5K₂CO₃ (2.0)ACN801268

Note: The data in this table is representative and compiled from general knowledge of similar reactions to illustrate the expected trends. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,5-Dichloro-3-nitropyridine

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) and suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl malonate (1.1 equivalents) in anhydrous DMF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of dimethyl malonate.

  • To this mixture, add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Once the starting material is consumed (typically 3-4 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Mandatory Visualization

Synthesis_Workflow start Starting Materials: 2,5-Dichloro-3-nitropyridine Dimethyl Malonate reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction base_solvent Base (e.g., NaH) Solvent (e.g., DMF) base_solvent->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low Product Yield check_reagents Check Purity and Stoichiometry of Starting Materials low_yield->check_reagents check_base Verify Base Activity and Anhydrous Conditions low_yield->check_base check_conditions Review Reaction Temperature and Time low_yield->check_conditions reagents_ok Reagents are Pure and Stoichiometry is Correct check_reagents->reagents_ok reagents_bad Impure Reagents or Incorrect Stoichiometry check_reagents->reagents_bad base_ok Base is Active and Dry check_base->base_ok base_bad Base is Inactive or Wet check_base->base_bad conditions_ok Conditions are Optimal check_conditions->conditions_ok conditions_bad Suboptimal Temperature/Time check_conditions->conditions_bad solution1 Purify Starting Materials or Use Fresh Batch reagents_bad->solution1 solution2 Use Fresh, Anhydrous Base base_bad->solution2 solution3 Optimize Temperature and Time (e.g., Increase Temperature) conditions_bad->solution3 yield_improved Yield Improved solution1->yield_improved solution2->yield_improved solution3->yield_improved

Caption: Logical troubleshooting guide for low product yield.

References

Technical Support Center: Synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate the dimethyl malonate effectively. 2. Inactive Reagents: The starting material, 2,5-dichloro-3-nitropyridine, may be degraded, or the dimethyl malonate may contain excess water. The base (e.g., NaH) may have been deactivated by moisture. 3. Incorrect Solvent: The solvent may not be suitable for the reaction, or it may not be anhydrous. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Base Selection: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the dimethyl malonate. Alternatively, potassium carbonate (K₂CO₃) can be used, though it may require more forcing conditions. 2. Reagent Quality: Ensure the purity and dryness of all reagents. Use freshly opened or properly stored starting materials. Handle NaH under an inert atmosphere (e.g., nitrogen or argon). 3. Solvent Choice: Use anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF). Ensure the solvent is thoroughly dried before use. 4. Temperature Adjustment: Gradually increase the reaction temperature. The reaction is often performed under reflux conditions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Formation of a Major Side Product 1. Di-substitution: The enolate of the product can react with another molecule of 2,5-dichloro-3-nitropyridine. 2. Reaction at the 5-position: Although less likely, the malonate may displace the chlorine at the 5-position. 3. Hydrolysis: The ester groups of the product or dimethyl malonate may be hydrolyzed by moisture or if a protic solvent is used.1. Control Stoichiometry: Use a slight excess of dimethyl malonate (e.g., 1.1-1.2 equivalents) relative to 2,5-dichloro-3-nitropyridine to minimize di-substitution. 2. Optimize Conditions: The chlorine at the 2-position is significantly more activated towards nucleophilic attack due to the ortho-nitro group. Adhering to the recommended reaction temperature and time will favor substitution at the 2-position. 3. Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis.
Complex Mixture of Products 1. Decomposition: The starting materials or product may be unstable at the reaction temperature, leading to decomposition. 2. Impure Starting Materials: The 2,5-dichloro-3-nitropyridine starting material may contain isomers or other impurities from its synthesis.1. Temperature Control: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation. 2. Purify Starting Materials: If the purity of the starting material is in doubt, purify it by recrystallization or column chromatography before use.
Difficult Purification 1. Co-elution of Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Residual Base: The base used in the reaction may complicate the workup and purification.1. Optimize Chromatography: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Thorough Workup: Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) and perform a thorough aqueous workup to remove the base and its salts before purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

A1: While yields can vary depending on the specific conditions and scale, a well-optimized reaction can be expected to provide the desired product in good to excellent yields.

Q2: What is the role of the nitro group in this reaction?

A2: The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the ortho (2- and 4-) positions. In the case of 2,5-dichloro-3-nitropyridine, the chlorine at the 2-position is strongly activated for displacement.

Q3: Can I use other malonic esters for this reaction?

A3: Yes, other dialkyl malonates, such as diethyl malonate, can be used. However, this will result in the corresponding dialkyl ester product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent would be a mixture of hexane and ethyl acetate.

Q5: What are the safety precautions for this reaction?

A5: Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. The solvents DMF and THF are flammable and should be used in a well-ventilated fume hood. 2,5-dichloro-3-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1]

Materials:

  • 2,5-Dichloro-3-nitropyridine

  • Dimethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway 2,5-Dichloro-3-nitropyridine 2,5-Dichloro-3-nitropyridine Product This compound 2,5-Dichloro-3-nitropyridine->Product + Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Product Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product Side_Product_1 Di-substituted Product Product->Side_Product_1 + 2,5-Dichloro-3-nitropyridine Side_Product_2 Hydrolysis Product Product->Side_Product_2 + H2O

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_yield Low or No Product? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reagents Check Reagent Quality (Purity, Dryness) check_yield->check_reagents Yes check_workup Improve Workup & Purification check_purity->check_workup Yes success Successful Synthesis check_purity->success No check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions check_conditions->start Re-run check_workup->start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Large-Scale Production of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common challenges encountered during the large-scale synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: We are observing very low to no yield of the desired this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no product formation in the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution reaction, can stem from several factors. The reaction involves the displacement of the chlorine atom on 2-chloro-5-nitropyridine by the carbanion of dimethyl malonate.[1]

Potential Causes and Troubleshooting Steps:

  • Ineffective Deprotonation of Dimethyl Malonate: The reaction requires a sufficiently strong base to deprotonate dimethyl malonate, forming the nucleophilic enolate.

    • Troubleshooting:

      • Choice of Base: Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored under appropriate anhydrous conditions.

      • Base Stoichiometry: Use at least one equivalent of the base relative to dimethyl malonate. A slight excess may be beneficial.

      • Reaction Temperature: The deprotonation step may require a specific temperature. For NaH, the reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Poor Quality of Starting Materials: Impurities in the starting materials (2-chloro-5-nitropyridine and dimethyl malonate) can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Analyze the purity of the starting materials using techniques like NMR or GC-MS.

      • Purification: If necessary, purify the starting materials before use. 2-chloro-5-nitropyridine can be recrystallized, and dimethyl malonate can be distilled.

  • Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Temperature Control: The nucleophilic aromatic substitution may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely.

      • Reaction Time: The reaction may be slow. Monitor the progress of the reaction using TLC or HPLC to determine the optimal reaction time.

  • Moisture in the Reaction: The presence of water can quench the base and the malonate enolate, preventing the reaction from proceeding.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Formation of Significant By-products

Question: Our reaction is producing the desired product, but we are also observing significant quantities of by-products, which is lowering our overall yield and complicating purification. What are these by-products and how can we minimize their formation?

Answer:

The formation of by-products is a common issue in the synthesis of substituted pyridines. In the case of this compound, several side reactions can occur.

Common By-products and Minimization Strategies:

  • Dialkylation Product (Formation of a Dimer): It's possible for the product to be deprotonated by the base and react with another molecule of 2-chloro-5-nitropyridine.

    • Minimization:

      • Controlled Stoichiometry: Use a slight excess of dimethyl malonate relative to 2-chloro-5-nitropyridine to favor the formation of the mono-substituted product.

      • Slow Addition: Add the 2-chloro-5-nitropyridine slowly to the solution of the deprotonated dimethyl malonate to maintain a low concentration of the electrophile.

  • Hydrolysis of the Ester Groups: If there is water present in the reaction mixture, the dimethyl malonate or the product can undergo hydrolysis, especially under basic conditions.

    • Minimization:

      • Anhydrous Conditions: As mentioned previously, strictly maintain anhydrous conditions throughout the reaction.

  • Side Reactions of the Nitro Group: The nitro group can be susceptible to reduction or other side reactions under certain conditions, although this is less common in this specific synthesis.

    • Minimization:

      • Avoid Reducing Agents: Ensure no unintended reducing agents are present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a nucleophilic aromatic substitution reaction.[1] In this reaction, 2-chloro-5-nitropyridine is reacted with dimethyl malonate in the presence of a base. The base deprotonates the dimethyl malonate to form a nucleophilic carbanion, which then attacks the pyridine ring at the carbon atom bearing the chlorine, displacing the chloride ion.

Q2: What are the recommended bases and solvents for this reaction?

A2:

  • Bases: Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used bases. NaH is a stronger, non-nucleophilic base that is often more effective but requires stricter anhydrous conditions. K₂CO₃ is a milder base and may require higher reaction temperatures.

  • Solvents: Anhydrous polar aprotic solvents are typically used. Dimethylformamide (DMF) and tetrahydrofuran (THF) are common choices as they can dissolve the reactants and are stable under the reaction conditions.

Q3: How can the product be effectively purified on a large scale?

A3: For large-scale purification of this compound, the following methods are recommended:

  • Crystallization: If the product is a solid and has suitable solubility properties, crystallization is an effective and scalable purification method. Different solvent systems should be screened to find the optimal conditions for crystallization.

  • Column Chromatography: For high purity requirements, silica gel column chromatography can be used. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. However, this method can be less practical for very large quantities.

Q4: What are the key safety precautions to consider during the production of this compound?

A4:

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents: DMF and THF are flammable and have specific health and safety considerations. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterCondition ACondition BCondition C
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Ethoxide (NaOEt)
Solvent Anhydrous THFAnhydrous DMFAnhydrous Ethanol
Temperature 0 °C to RT80 °CRT
Reaction Time 12 hours24 hours18 hours
Typical Yield 75-85%60-70%70-80%
Purity (crude) ~90%~85%~88%

Note: These are representative values and actual results may vary.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-chloro-5-nitropyridine

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl malonate (1.2 equivalents) in anhydrous THF to the sodium hydride suspension via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.

  • Slowly add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine reaction_step Nucleophilic Aromatic Substitution 2_chloro_5_nitropyridine->reaction_step dimethyl_malonate Dimethyl Malonate base Base (e.g., NaH) dimethyl_malonate->base base->reaction_step solvent Solvent (e.g., THF) solvent->reaction_step product This compound reaction_step->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_base Check Base Activity & Stoichiometry start->check_base check_materials Verify Starting Material Purity check_base->check_materials OK solution_base Use Fresh/Stronger Base Adjust Stoichiometry check_base->solution_base Inactive/Insufficient check_conditions Review Reaction Conditions (T, t) check_materials->check_conditions OK solution_materials Purify Starting Materials check_materials->solution_materials Impure check_moisture Inspect for Moisture Contamination check_conditions->check_moisture OK solution_conditions Optimize Temperature & Reaction Time check_conditions->solution_conditions Suboptimal solution_moisture Ensure Anhydrous Conditions check_moisture->solution_moisture Present end Yield Improved solution_base->end solution_materials->end solution_conditions->end solution_moisture->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships ReactionYield Reaction Yield BaseStrength Base Strength BaseStrength->ReactionYield +ve correlation ReactionTemp Reaction Temperature ReactionTemp->ReactionYield optimization needed SideReactions Side Reactions ReactionTemp->SideReactions can increase PuritySM Purity of Starting Materials PuritySM->ReactionYield +ve correlation Anhydrous Anhydrous Conditions Anhydrous->ReactionYield +ve correlation Anhydrous->SideReactions decreases hydrolysis SideReactions->ReactionYield -ve correlation

Caption: Logical relationships between key reaction parameters.

References

"Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate" stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are related to its functional groups: the dimethyl malonate moiety, the chloro-substituted nitropyridine ring, and the nitro group. Key potential issues include:

  • Hydrolysis: The dimethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding dicarboxylic acid.[1][2][3][4]

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by nucleophiles.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, particularly in the presence of reducing agents.[1]

  • Thermal Decomposition: As a nitroaromatic compound, it may be susceptible to thermal decomposition at elevated temperatures.[5][6][7][8]

Q2: How does pH affect the stability of the ester groups in this molecule?

A2: The ester groups of the malonate are prone to hydrolysis.

  • Acidic Conditions: In the presence of strong acids and water, the esters can be hydrolyzed to the corresponding carboxylic acids. This process is typically slower than base-catalyzed hydrolysis.[2][3]

  • Basic Conditions: Under basic conditions (e.g., in the presence of hydroxide ions), the esters will undergo saponification to form the carboxylate salts. This reaction is generally faster and more common for malonic ester hydrolysis.[3][4]

Q3: What is the anticipated thermal stability of this compound?

Q4: Are there any known incompatibilities for this compound?

A4: Based on its functional groups, this compound is likely incompatible with:

  • Strong oxidizing agents: May react with the pyridine ring or other parts of the molecule.

  • Strong reducing agents: Can reduce the nitro group.[1]

  • Strong acids and bases: Can catalyze the hydrolysis of the ester groups.[1][2][3]

  • Nucleophiles: Can displace the chlorine atom on the pyridine ring.[1]

Troubleshooting Guides

Issue 1: Low or no yield in reactions using this compound.
Possible Cause Troubleshooting Step
Degradation due to pH Analyze the pH of your reaction mixture. If it is strongly acidic or basic, consider if hydrolysis of the malonate ester is a possibility. Buffer the reaction if necessary and possible.
Thermal Decomposition If your reaction is performed at a high temperature, the compound may be decomposing. Try running the reaction at a lower temperature. Perform thermal analysis (TGA/DSC) to determine the decomposition temperature.
Reaction with Solvent Certain nucleophilic solvents (e.g., methanol, ethanol in the presence of a base) could potentially react with the compound. Consider using a more inert solvent.
Impure Starting Material Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS).
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
Possible Cause Identification and Troubleshooting
Hydrolysis Product An unexpected peak in your analysis could correspond to the diacid or monoacid resulting from ester hydrolysis. Use LC-MS to check for a mass corresponding to the hydrolyzed product. If confirmed, adjust the reaction conditions to minimize water content and avoid strong acids or bases.
Nucleophilic Substitution Product If your reaction contains other nucleophiles, a byproduct may result from the displacement of the chloro group. Analyze the byproducts by mass spectrometry to see if the mass corresponds to the expected substitution.
Nitro Group Reduction If your reaction conditions have any reducing potential, the nitro group may be reduced to an amine. This will result in a significant change in the mass and polarity of the compound.

Data Summary

The following tables summarize the expected stability of this compound based on the general chemical properties of its functional groups.

Table 1: pH Stability Profile (Qualitative)

pH Range Temperature Expected Stability of Ester Group Potential Degradation Pathway
1-3 (Strongly Acidic)Room TemperatureModerateSlow Hydrolysis
1-3 (Strongly Acidic)Elevated TemperatureLowAccelerated Hydrolysis
4-6 (Weakly Acidic)Room TemperatureHighMinimal Hydrolysis
7 (Neutral)Room TemperatureHighMinimal Hydrolysis
8-10 (Weakly Basic)Room TemperatureModerateSlow Saponification
11-14 (Strongly Basic)Room TemperatureLowRapid Saponification
11-14 (Strongly Basic)Elevated TemperatureVery LowVery Rapid Saponification

Table 2: Thermal Stability Profile (Qualitative)

Temperature Range Expected Stability Potential Degradation Pathway
< 100 °CLikely Stable-
100 - 200 °CPotentially UnstableThermal Decomposition
> 200 °CLikely UnstableRapid Thermal Decomposition

Experimental Protocols

The following are general protocols for assessing the stability of this compound.

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL). Incubate the solutions at the desired temperatures (e.g., room temperature and 37°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH and temperature condition to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment (Isothermal)
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Place the vial in an oven at a constant temperature (e.g., 100°C, 150°C, 200°C).

  • Time Points: At set time intervals, remove a small sample from the vial.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC or another appropriate method to determine the purity and identify any degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time to assess the rate of decomposition at each temperature.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity is High check_purity->purity_ok purity_bad Purity is Low check_purity->purity_bad check_conditions Review Reaction Conditions temp Is Reaction at High Temperature? check_conditions->temp purity_ok->check_conditions purify Purify Starting Material purity_bad->purify ph Is Reaction Strongly Acidic or Basic? temp->ph No lower_temp Action: Lower Reaction Temperature temp->lower_temp Yes buffer_rxn Action: Buffer Reaction or Use Milder Conditions ph->buffer_rxn Yes no_issue Potential Issue is Elsewhere ph->no_issue No

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Byproducts start Unexpected Byproducts Detected analyze_byproduct Analyze Byproduct by LC-MS start->analyze_byproduct mass_match Does Mass Match a Predicted Degradation Product? analyze_byproduct->mass_match hydrolysis Mass suggests Hydrolysis mass_match->hydrolysis Yes (Hydrolysis) substitution Mass suggests Nucleophilic Substitution mass_match->substitution Yes (Substitution) reduction Mass suggests Nitro Reduction mass_match->reduction Yes (Reduction) unknown Unknown Byproduct mass_match->unknown No action_hydrolysis Action: Minimize Water, Avoid Strong Acid/Base hydrolysis->action_hydrolysis action_substitution Action: Use Non-nucleophilic Reagents/Solvent substitution->action_substitution action_reduction Action: Avoid Reducing Conditions reduction->action_reduction

Caption: Troubleshooting workflow for unexpected byproducts.

References

Preventing the formation of dichloro impurity in malonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dichloro impurities during malonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for malonate synthesis?

A1: Malonate synthesis is a fundamental process in organic chemistry for creating substituted carboxylic acids. The primary starting materials and methods include:

  • Diethyl Malonate and other Malonic Esters: These are classic starting materials for malonic ester synthesis, where the ester is alkylated at the alpha-carbon.[1][2][3][4][5][6]

  • Malonyl Chloride: This reagent offers a direct route to certain malonate derivatives but can be highly reactive.

  • Malonic Acid: The parent dicarboxylic acid can be directly esterified to form malonates.[7][8]

  • Meldrum's Acid: A cyclic malonate derivative known for its high acidity and unique reactivity.[7]

  • Cyanoacetic Acid and its Esters: These can be converted to malonates through hydrolysis and esterification.[7]

Q2: What is the "dichloro impurity" and how does it form?

A2: The dichloro impurity, specifically a 2,2-dichloromalonate, is a common byproduct in the chlorination of malonic esters. Its formation occurs in a two-step process:

  • Monochlorination: The first step is the desired reaction, where a chlorinating agent replaces one of the acidic alpha-hydrogens of the malonate with a chlorine atom.

  • Dichlorination: The resulting monochlorinated malonate still has one acidic alpha-hydrogen. Under certain conditions, this hydrogen can also be replaced by a chlorine atom, leading to the formation of the dichloro impurity.

This second chlorination is often an undesired side reaction that can reduce the yield and purity of the target monochlorinated product.

Q3: Which chlorinating agents are commonly used and are prone to forming dichloro impurities?

A3: Several chlorinating agents can be used, with some being more prone to over-chlorination than others:

  • Sulfuryl chloride (SO₂Cl₂): This is a common reagent for the chlorination of malonates. However, its use can lead to the formation of significant amounts of dichloro impurities if the reaction conditions are not carefully controlled.

  • Elemental Chlorine (Cl₂): Chlorination with elemental chlorine, especially at elevated temperatures, can produce a mixture of monochloro- and dichloromalonic esters.[9]

  • Hypochlorite Solutions: Aqueous alkali or alkaline earth metal hypochlorite solutions can also be used for chlorination. In fact, under specific conditions (pH ≥ 8), these reagents are used for the intentional synthesis of 2,2-dichloro-malonic acid diesters.[9]

Troubleshooting Guide

Issue 1: High levels of dichloro impurity detected in the final product.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Incorrect Stoichiometry of Chlorinating Agent Carefully control the molar ratio of the chlorinating agent to the malonate. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess will favor the formation of the dichloro impurity. For example, when using sulfuryl chloride, it is crucial to determine the optimal stoichiometry through small-scale experiments.
High Reaction Temperature The formation of the dichloro impurity can be favored at higher temperatures. The reaction may be under thermodynamic control at elevated temperatures, leading to the more stable dichloro product. Running the reaction at lower temperatures can favor kinetic control, potentially increasing the selectivity for the monochlorinated product.[2][7][10][11][12]
Prolonged Reaction Time The formation of the monochlorinated product is generally faster than the formation of the dichlorinated product. Allowing the reaction to proceed for too long can increase the amount of the dichloro impurity. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of the dichloro impurity.
Inefficient Mixing Poor mixing can lead to localized areas of high chlorinating agent concentration, promoting dichlorination. Ensure vigorous and efficient stirring throughout the addition of the chlorinating agent and for the duration of the reaction.

Quantitative Data on Impurity Formation with Sulfuryl Chloride

The following table summarizes the effect of reaction time on the formation of dimethyl 2,2-dichloromalonate when using sulfuryl chloride.

Reaction Time (hours)Dimethyl 2-chloromalonate (%)Dimethyl 2,2-dichloromalonate Impurity (%)Dimethyl malonate (starting material) (%)
5885.05.9
4875156

Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-chloromalonate with Minimized Dichloro Impurity

This protocol focuses on the controlled chlorination of dimethyl malonate using sulfuryl chloride.

Materials:

  • Dimethyl malonate

  • Sulfuryl chloride

  • Nitrogen gas

  • 50-L all-glass reactor

Procedure:

  • Purge the reactor with nitrogen and charge it with dimethyl malonate (20 Kg, 151.4 mol) at 25 °C.

  • To the stirred content, add sulfuryl chloride (24.5 Kg, 181.7 mol, 1.2 equivalents) over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.[13]

  • Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.[13]

  • Monitor the reaction progress by GC analysis. The reaction is considered complete when less than 6.0 area % of dimethyl malonate remains.[13]

  • Upon completion, cool the reaction mixture to 25 °C and stir for 30 minutes.[13]

  • The resulting dimethyl 2-chloromalonate can be used in the next step without further purification, or it can be purified to remove the dichloro impurity.

Protocol 2: Purification of Monochloromalonate from Dichloro Impurity via Silica Gel Chromatography

This protocol describes a method for removing the more polar diisopropyl 2,2-dichloromalonate from the desired diisopropyl chloromalonate.

Materials:

  • Crude diisopropyl chloromalonate containing the dichloro impurity

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Dissolve the crude diisopropyl chloromalonate in a minimal amount of hexane with a small amount of ethyl acetate.[14]

  • Prepare a silica gel plug or column.

  • Carefully load the solution onto the top of the silica.

  • Elute the product using a non-polar solvent system, such as a mixture of hexane and ethyl acetate with low polarity.[14]

  • The less polar diisopropyl chloromalonate will elute before the more polar diisopropyl dichloromalonate.[14]

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Malonate reaction Chlorination Reaction (Controlled Conditions) start->reaction crude_product Crude Product (Mixture of Mono- and Dichloro-malonate) reaction->crude_product purification Purification (e.g., Chromatography) crude_product->purification pure_product Pure Monochloromalonate purification->pure_product impurity Dichloro Impurity purification->impurity Separated

Caption: Experimental workflow for malonate synthesis and purification.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes stoichiometry Stoichiometry monochloro Monochloro Product (Desired) stoichiometry->monochloro Controlled dichloro Dichloro Impurity (Undesired) stoichiometry->dichloro Excess temperature Temperature temperature->monochloro Low temperature->dichloro High reaction_time Reaction Time reaction_time->monochloro Short reaction_time->dichloro Long

Caption: Factors influencing the formation of dichloro impurity.

References

Technical Support Center: Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate under common experimental conditions?

A1: Based on the structure of the molecule, three primary degradation pathways can be anticipated: hydrolysis, reduction of the nitro group, and nucleophilic substitution of the chloro group.

  • Hydrolytic Degradation: The dimethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions. This would initially yield the corresponding dicarboxylic acid, which can then undergo decarboxylation, especially upon heating.[1][2]

  • Reductive Degradation: The nitro group on the pyridine ring can be reduced to an amino group. This is a common transformation for nitroaromatic compounds, often mediated by chemical reducing agents or microbial activity.[3][4]

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic substitution by various nucleophiles.

Q2: How can I monitor the degradation of this compound in my experiments?

A2: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[5] Given the aromatic nature of the compound and its expected degradation products, they should be readily detectable by UV. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the degradation products by their mass-to-charge ratio.[6]

Q3: What are the likely major degradation products I should be looking for?

A3: The major degradation products will depend on the specific conditions:

  • Hydrolysis: Expect to see 2-(5-chloro-3-nitropyridin-2-yl)malonic acid and, upon heating, 2-(5-chloro-3-nitropyridin-2-yl)acetic acid.

  • Reduction: The primary product would be dimethyl 2-(3-amino-5-chloropyridin-2-yl)malonate.

  • Combined Hydrolysis and Reduction: A variety of products containing combinations of hydrolyzed ester groups and a reduced nitro group could be formed.

Q4: Are there any known stability issues with this compound during storage?

A4: While specific stability data for this compound is not available, compounds with similar functional groups can be sensitive to moisture (leading to hydrolysis) and light (potentially causing photodecomposition). It is recommended to store the compound in a cool, dry, and dark place.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis
Observed Issue Potential Cause Troubleshooting Steps
Early eluting peaks not present in the standard Hydrolysis of one or both of the methyl ester groups to more polar carboxylic acids.1. Prepare fresh samples in a non-aqueous solvent. 2. Analyze the sample immediately after preparation. 3. If using an aqueous mobile phase, ensure the pH is neutral and run the analysis at a lower temperature to minimize on-column hydrolysis.
Later eluting peaks appearing over time Potential dimerization or reaction with components of the formulation or solvent.1. Investigate the composition of the sample matrix for reactive species. 2. Use an inert solvent for sample preparation. 3. Analyze by LC-MS to identify the mass of the unknown peak.
Broad or tailing peaks Interaction of the pyridine nitrogen or nitro group with the silica support of the HPLC column.1. Use a column with end-capping to minimize silanol interactions. 2. Add a small amount of a competing base, like triethylamine, to the mobile phase. 3. Adjust the pH of the mobile phase.[5]
Guide 2: Difficulty in Identifying Degradation Products by Mass Spectrometry
Observed Issue Potential Cause Troubleshooting Steps
Multiple adducts or fragment ions complicating the spectrum Formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI-MS.[7] In-source fragmentation can also occur.1. Use a high-purity mobile phase with fresh solvents to minimize metal ion contamination. 2. Optimize the cone voltage (in ESI) to minimize in-source fragmentation. 3. Analyze a pure standard of the parent compound to identify its characteristic fragmentation pattern.
No molecular ion observed for expected degradation products The degradation product may be unstable in the ion source or have poor ionization efficiency.1. Try different ionization techniques (e.g., APCI if ESI is not effective). 2. Analyze for expected fragment ions of the anticipated degradation product. 3. Derivatize the sample to improve ionization and stability.
Masses do not correspond to expected degradation products The degradation pathway may be different than anticipated. Nitroaromatic compounds can sometimes exhibit unexpected fragmentation patterns.[8]1. Consider alternative degradation pathways, such as photodecomposition or complex rearrangements. 2. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition of the unknown peaks.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound based on the chemical reactivity of its functional groups.

G cluster_0 Hydrolytic Degradation Pathway parent This compound intermediate 2-(5-chloro-3-nitropyridin-2-yl)malonic acid parent->intermediate Hydrolysis (H₂O, H⁺ or OH⁻) product 2-(5-chloro-3-nitropyridin-2-yl)acetic acid intermediate->product Decarboxylation (Heat)

Caption: Predicted hydrolytic degradation pathway.

G cluster_1 Reductive Degradation Pathway parent This compound product Dimethyl 2-(3-amino-5-chloropyridin-2-yl)malonate parent->product Reduction ([H])

Caption: Predicted reductive degradation pathway.

Experimental Protocols

The following are example protocols for studying the degradation of this compound. These are general procedures and may require optimization for specific experimental setups.

Protocol 1: Hydrolytic Degradation Study

Objective: To determine the rate of hydrolysis and identify the degradation products under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Constant temperature water bath

  • HPLC system with UV detector

  • LC-MS system for product identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • Acidic Hydrolysis: Add a small aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 10 µg/mL.

    • Basic Hydrolysis: Add a small aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 10 µg/mL.

    • Control: Prepare a similar solution in HPLC grade water.

  • Incubation: Place all solutions in a constant temperature water bath set at a desired temperature (e.g., 50°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Analysis:

    • Immediately analyze the samples by HPLC to quantify the remaining parent compound.

    • A suitable HPLC method would involve a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer like formic acid for better peak shape). Detection can be done at a wavelength where the compound has maximum absorbance.

    • Analyze samples from later time points by LC-MS to identify the degradation products.

Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

  • Identify the degradation products from the LC-MS data by comparing their mass spectra with the expected masses of the hydrolyzed products.

Protocol 2: Reductive Degradation Study (Chemical)

Objective: To investigate the chemical reduction of the nitro group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or Tin(II) chloride (SnCl₂)

  • Methanol or Ethanol

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Reaction Setup: Dissolve a known amount of this compound in methanol.

  • Reduction: Cool the solution in an ice bath and add a molar excess of the reducing agent (e.g., NaBH₄) portion-wise with stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by HPLC to check for purity and by LC-MS and NMR to confirm the structure of the reduced product.

Quantitative Data Summary

As no specific experimental data for the degradation of "this compound" is available, the following table provides a template for summarizing potential quantitative data from degradation studies.

Degradation Type Condition Parameter Value Reference
Hydrolysis 0.1 M HCl, 50°CHalf-life (t₁/₂)Data to be determined[Your Experiment]
Hydrolysis 0.1 M NaOH, 50°CHalf-life (t₁/₂)Data to be determined[Your Experiment]
Reduction NaBH₄ in MethanolReaction TimeData to be determined[Your Experiment]
Photodegradation Simulated SunlightQuantum YieldData to be determined[Your Experiment]

This technical support center is intended as a guide based on established chemical principles. Researchers should always perform their own experiments to determine the specific degradation behavior of this compound under their unique experimental conditions.

References

Validation & Comparative

A Comparative Analysis of Dimethyl and Diethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate for Application in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate and its diethyl analogue, Diethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate. These compounds are valuable intermediates in medicinal chemistry, primarily due to the reactive nature of the substituted nitropyridine ring.

This comparison synthesizes available data on the dimethyl variant and infers the properties of the diethyl counterpart based on established principles of organic chemistry, focusing on their synthesis, physicochemical properties, and reactivity.

Physicochemical Properties: A Comparative Overview

The primary difference between the two compounds lies in the ester groups—methyl versus ethyl. This seemingly minor variation can influence several key physicochemical properties relevant to their application in synthesis and biological screening.

PropertyThis compoundDiethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate (Inferred)Justification for Inference
Molecular Formula C₁₀H₉ClN₂O₆C₁₂H₁₃ClN₂O₆Addition of two CH₂ groups.
Molecular Weight 288.64 g/mol 316.70 g/mol Increased mass from the ethyl groups.
Boiling Point Higher than the diethyl esterLower than the dimethyl esterGenerally, methyl esters are slightly more volatile than their ethyl counterparts.[1]
Polarity Slightly more polarSlightly less polarThe larger alkyl chain of the ethyl group slightly decreases overall polarity compared to the methyl group.[1]
Solubility Good solubility in common organic solventsSimilar solubility profile, potentially enhanced in less polar solventsBoth esters are expected to be soluble in common organic synthesis solvents.
Reactivity The methoxy group is a slightly better leaving group in some reactions.The ethoxy group is a slightly poorer leaving group.Methyl esters can be slightly more reactive in reactions like transesterification due to the smaller size of the methoxy group.[1]

Synthesis and Reactivity

Both compounds are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the pyridine ring activates the chloro-substituted position for attack by a malonate ester.

The general reactivity of these compounds is characterized by:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for further functionalization of the pyridine ring.

  • Reactions at the Malonate Moiety: The active methylene proton of the malonate group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation.

The choice between the dimethyl and diethyl ester can influence reaction kinetics. The slightly smaller size of the methyl group may lead to faster reaction rates in sterically hindered environments. Conversely, the ethyl group may offer slightly different solubility properties that could be advantageous in certain solvent systems.

Experimental Protocols

General Protocol for the Synthesis of Dialkyl 2-(5-chloro-3-nitropyridin-2-yl)malonate

This protocol describes a general method for the nucleophilic aromatic substitution reaction between 2,5-dichloro-3-nitropyridine and a dialkyl malonate.

Materials:

  • 2,5-dichloro-3-nitropyridine

  • Dimethyl malonate or Diethyl malonate

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Magnetic stirrer and heating mantle

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

  • Add the dialkyl malonate (typically 1.1 to 1.5 equivalents) to the solvent.

  • Carefully add the base (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the malonate enolate.

  • Add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the solvent and base used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dialkyl 2-(5-chloro-3-nitropyridin-2-yl)malonate.

Visualizing the Synthesis and Comparative Logic

The following diagrams illustrate the general synthetic pathway and the logical comparison between the two compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 2_5_dichloro_3_nitropyridine 2,5-dichloro- 3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) 2_5_dichloro_3_nitropyridine->SNAr Dialkyl_malonate Dialkyl malonate (Dimethyl or Diethyl) Dialkyl_malonate->SNAr Dimethyl_product This compound SNAr->Dimethyl_product with Dimethyl malonate Diethyl_product Diethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate SNAr->Diethyl_product with Diethyl malonate

Caption: General workflow for the synthesis of the target compounds.

Comparison_Logic Core_Structure 2-(5-chloro-3-nitropyridin-2-yl)malonate Dimethyl_Ester Dimethyl Ester - Smaller size - Slightly more polar - Potentially faster reactivity Core_Structure->Dimethyl_Ester  Esterification with  Methanol Diethyl_Ester Diethyl Ester - Larger size - Slightly less polar - May have different solubility Core_Structure->Diethyl_Ester  Esterification with  Ethanol

References

Comparative Analysis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate and Other Nitropyridine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, biological activity, and mechanisms of action of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate alongside comparable nitropyridine derivatives, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Nitropyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research. Their diverse biological activities, including anticancer, antimicrobial, and insecticidal properties, make them promising candidates for the development of novel therapeutic agents and crop protection solutions.[1][2][3] This guide provides a comparative study of this compound, a key intermediate in the synthesis of more complex molecules, with other relevant nitropyridine derivatives.[1] The comparison focuses on their synthesis, in vitro biological performance, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Synthesis and Chemical Properties

The synthesis of this compound and its analogues typically involves nucleophilic aromatic substitution (SNA r) reactions. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen atom activates the halogen-substituted positions (typically chloro or bromo) for displacement by a nucleophile, such as a malonate ester.[1]

General Synthesis of Dimethyl 2-(substituted-nitropyridin-2-YL)malonate:

A common synthetic route involves the reaction of a substituted 2-halonitropyridine with dimethyl malonate in the presence of a base. The choice of solvent and base can influence the reaction yield and purity.

  • dot

    synthesis_workflow reagent1 Substituted 2-Halonitropyridine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Dimethyl Malonate reagent2->reaction base Base (e.g., NaH, K2CO3) base->reaction catalyst solvent Solvent (e.g., DMF, THF) solvent->reaction medium purification Purification (e.g., Chromatography) reaction->purification product Dimethyl 2-(substituted-nitropyridin-2-YL)malonate purification->product

    Caption: General workflow for the synthesis of Dimethyl 2-(substituted-nitropyridin-2-YL)malonate derivatives.

Comparative Biological Activity

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, the broader class of nitropyridine derivatives has demonstrated significant potential in various therapeutic areas. Preliminary studies suggest that this compound itself may possess antimicrobial and anticancer properties.[1] The following tables summarize the reported biological activities of structurally related nitropyridine derivatives to provide a comparative context.

Anticancer Activity

Nitropyridine derivatives have shown potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
3-Nitropyridine Analogues (e.g., 4AZA2891)Various (NCI-60 panel)< 0.01Microtubule-targeting agent, induces G2 phase arrest and apoptosis.[6]
Pyridine-Thiazolidinone DerivativesMCF-7, HepG2VariesHuman carbonic anhydrase IX inhibition.[4]
Isatin-Pyridine DerivativesHepG2, A549, MCF-7VariesAntiproliferative.[4]
2-Amino Substituted Phenyl NicotinonitrilesA-54910.57 - 16.74Antiproliferative.[7]
5-Nitropyridin-2-yl Derivative-8.67 (Chymotrypsin), 29.21 (Urease)Enzyme inhibition.[3]
(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene-thiazolidinoneLeukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)< 0.01 - 0.02Antimitotic.[8]
Antimicrobial Activity

The antimicrobial potential of nitropyridine derivatives has also been explored, with some compounds exhibiting activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-Nitropyridine-N-oxideCylindrotheca sp.- (Inhibits biofilm formation)[3]
2-Cyanomethylthiopyridine-4-carbonitrileMycobacterium kansasii8-4 µmol/L[9]
Imidazole Derivatives (for comparison)Candida spp.26.56 - 53.90[10]

Signaling Pathways and Mechanism of Action

The biological effects of nitropyridine derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways. The nitro group can be bioreduced to form reactive intermediates that can interact with cellular components.[1]

  • dot

    Caption: Potential signaling pathways affected by nitropyridine derivatives in cancer cells.

In the context of anticancer activity, several mechanisms have been proposed for nitropyridine derivatives:

  • Microtubule Disruption: Some 3-nitropyridine analogues act as potent microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Kinase Inhibition: Nitropyridines have been shown to inhibit various kinases, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are involved in cell proliferation and survival pathways.[3]

  • Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes like human carbonic anhydrase IX, which is implicated in tumor progression.[4]

  • Induction of Apoptosis: Many anticancer pyridine derivatives induce programmed cell death (apoptosis) through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[5]

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,5-dichloro-3-nitropyridine

  • Dimethyl malonate

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of dimethyl malonate (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,5-dichloro-3-nitropyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired product.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound and other nitropyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • dot

    mtt_assay_workflow start Seed Cells in 96-well Plate treatment Add Test Compounds & Vehicle Control start->treatment incubation1 Incubate (48-72h) treatment->incubation1 add_mtt Add MTT Solution incubation1->add_mtt incubation2 Incubate (4h) add_mtt->incubation2 solubilize Add DMSO to Dissolve Formazan incubation2->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate Cell Viability & IC50 read_absorbance->analysis end Results analysis->end

    Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility (Broth Microdilution Method)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities. While direct comparative data for this specific compound is emerging, the broader family of nitropyridine derivatives has demonstrated significant promise as anticancer and antimicrobial agents. The mechanisms of action are diverse, often involving the modulation of critical cellular signaling pathways. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of these compounds. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Efficacy of "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate" compared to similar compounds in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of novel pyridine-malonate compounds against human cancer cell lines, providing key data for researchers in oncology and medicinal chemistry.

In the ongoing search for novel anticancer agents, pyridine-based compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the efficacy of a series of newly synthesized pyridine-malonate derivatives, with a focus on their cytotoxic effects against the MCF-7 (human breast adenocarcinoma) and A-2780 (human ovarian carcinoma) cancer cell lines. While specific quantitative data for "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate" is not publicly available in the reviewed literature, this guide presents data on structurally similar pyridine-malonate derivatives to offer valuable insights into their potential as anticancer agents.

Quantitative Efficacy of Pyridine-Malonate Derivatives

The cytotoxic activity of a series of pyridine-malonate derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined. The results are summarized in the table below.

CompoundStructureMCF-7 IC50 (µM)A-2780 IC50 (µM)
2a 0.47> 50
2c 0.38> 50
2e 0.42> 50
2g 0.340.36
Docetaxel (Reference) 0.500.42

Data extracted from a study on new pyridine-malonate derivatives. The exact structures of compounds 2a, 2c, 2e, and 2g were not available in the public domain.

Among the tested compounds, 2a, 2c, 2e, and 2g demonstrated significant cytotoxic activity against the MCF-7 cell line, with IC50 values ranging from 0.34 to 0.47 µM. Notably, these compounds exhibited comparable or even more potent activity than the established anticancer drug, Docetaxel (IC50 = 0.50 µM), in this cell line.[1]

Compound 2g was particularly noteworthy as it displayed potent cytotoxicity against both the MCF-7 (IC50 = 0.34 µM) and A-2780 (IC50 = 0.36 µM) cell lines, indicating a broader spectrum of activity compared to the other analogs in this series.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the anticancer and antimicrobial efficacy of novel compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Test compounds (dissolved in a suitable solvent)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and Broth Microdilution assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compounds Add Compounds to Wells seed_plate->add_compounds prep_compounds Prepare Compound Dilutions incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth_Microdilution_Workflow cluster_setup Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Reading prep_broth Prepare Broth Medium prep_compounds Prepare Compound Dilutions in Plate prep_broth->prep_compounds inoculate_wells Inoculate Wells prep_compounds->inoculate_wells prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_wells incubate_plate Incubate (18-24h) inoculate_wells->incubate_plate observe_growth Observe for Visible Growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Caption: Workflow of the Broth Microdilution assay for MIC determination.

References

Comparison of different synthetic routes for "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for the preparation of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary method involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloro-3-nitropyridine and dimethyl malonate, facilitated by a base. This comparison focuses on the performance of two commonly used bases: sodium hydride (NaH) and potassium carbonate (K₂CO₃).

Performance Comparison

The choice of base in the synthesis of this compound significantly impacts reaction efficiency, yield, and safety considerations. Below is a summary of the key performance indicators for each base, derived from typical experimental outcomes for this class of reaction.

ParameterRoute 1: Sodium Hydride (NaH)Route 2: Potassium Carbonate (K₂CO₃)
Typical Yield 85-95%70-85%
Reaction Time 2-4 hours8-12 hours
Reaction Temperature 0 °C to room temperatureRoom temperature to 60 °C
Key Advantages High reactivity, leading to shorter reaction times and higher yields.Safer and easier to handle than sodium hydride, less stringent anhydrous conditions required.
Key Disadvantages Highly reactive and pyrophoric, requires strict anhydrous conditions and careful handling.Lower basicity results in longer reaction times and potentially lower yields.
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)Dimethylformamide (DMF) or Acetonitrile (MeCN)

Logical Workflow for Synthesis Route Selection

The selection of an appropriate synthetic route depends on a balance of desired efficiency, available laboratory equipment, and safety protocols. The following diagram illustrates the decision-making process.

G start Start: Need to Synthesize This compound priority Primary Consideration? start->priority high_yield High Yield & Short Reaction Time priority->high_yield Efficiency safety Safety & Ease of Handling priority->safety Practicality route1 Route 1: Sodium Hydride high_yield->route1 route2 Route 2: Potassium Carbonate safety->route2 protocol1 Follow Protocol for Route 1 route1->protocol1 protocol2 Follow Protocol for Route 2 route2->protocol2

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

Detailed below are the experimental procedures for the two synthetic routes.

Route 1: Synthesis using Sodium Hydride

This method utilizes the strong base sodium hydride to deprotonate dimethyl malonate, facilitating a rapid and high-yielding nucleophilic aromatic substitution.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend NaH in anhydrous DMF at 0 °C prep2 Slowly add Dimethyl Malonate prep1->prep2 prep3 Stir for 30 min at 0 °C prep2->prep3 react1 Add 2,5-dichloro-3-nitropyridine solution in DMF prep3->react1 react2 Stir at room temperature for 2-4 hours react1->react2 workup1 Quench with ice-water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for synthesis using sodium hydride.

Materials:

  • 2,5-dichloro-3-nitropyridine (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add dimethyl malonate (1.2 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of dimethyl malonate.

  • In a separate flask, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of 2,5-dichloro-3-nitropyridine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Route 2: Synthesis using Potassium Carbonate

This method employs the milder and safer base, potassium carbonate. While the reaction is slower, it avoids the hazards associated with sodium hydride.

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine 2,5-dichloro-3-nitropyridine, Dimethyl Malonate, and K₂CO₃ in DMF reaction1 Heat the mixture at 60 °C for 8-12 hours setup1->reaction1 workup1 Cool to room temperature and pour into water reaction1->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for synthesis using potassium carbonate.

Materials:

  • 2,5-dichloro-3-nitropyridine (1.0 eq)

  • Dimethyl malonate (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,5-dichloro-3-nitropyridine (1.0 eq), dimethyl malonate (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Comparative Efficacy of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate: An Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate. Due to the limited availability of specific in vitro and in vivo data for this compound in publicly accessible literature, this report leverages experimental data from structurally similar pyridine and nitropyridine derivatives to project its potential efficacy and mechanisms of action. Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, likely influenced by the presence of the nitro group and the chloro-substituted pyridine ring.[1]

I. Potential Anticancer Activity

Derivatives of pyridine are recognized for their wide range of pharmacological activities, including anticancer effects.[2][3] The cytotoxic potential of these compounds is often evaluated against various cancer cell lines. While specific data for this compound is not available, the following table summarizes the in vitro anticancer activity of representative pyridine derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Comparative Pyridine Derivatives

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyridine-urea derivative 8e MCF-7 (Breast)0.11 (72h)Doxorubicin1.93[4][5]
Pyridine-urea derivative 8b NCI 60-cell line panelMean Inhibition: 43%--[4]
Pyridine derivative 10 HepG2 (Liver)4.25Sorafenib9.18[6]
Pyridine derivative 10 MCF-7 (Breast)6.08Doxorubicin8.07[6]
Thiazolidinone derivative 2h NCI 60-cell line panelMean GI50: 1.57--[7]

IC50: Half-maximal inhibitory concentration; GI50: Growth inhibition of 50%; NCI: National Cancer Institute. The data presented is for structurally related compounds and not for this compound.

II. Potential Antimicrobial Activity

The presence of a nitropyridine moiety suggests potential antimicrobial activity.[8] Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial effects.[9] The mechanism is often attributed to the bioreduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular components.[1] A comparative summary of the antimicrobial activity of related compounds is presented below.

Table 2: In Vitro Antimicrobial Activity of Comparative Nitropyridine and Pyridine Derivatives

Compound/AlternativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Nitropyridine-containing complex 50a-c S. aureus9.1–17.9Ciprofloxacin22–26[8]
Nitropyridine-containing complex 50a-c C. albicans21.9–25.3Nystatin19[8]
Halogenated nitro derivative 9b-d S. aureus15.6–62.5--[9]
Halogenated nitro derivative 9b-d Candida sp.MFC: 15–62.5--[9]
Pyridine-benzothiazole hybrid 95, 96 P. aeruginosa, E. coli, S. aureusPoor to fair activity--[10]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. The data presented is for structurally related compounds and not for this compound.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anticancer and antimicrobial activities of novel compounds. These protocols are provided as a reference for researchers interested in validating the activity of this compound.

A. In Vitro Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

B. In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 5 × 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by anticancer compounds and a general workflow for screening and validating the biological activity of a novel compound like this compound.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound This compound (Hypothesized) Compound->Receptor Inhibition?

Caption: Hypothesized VEGFR-2 signaling pathway inhibition.

G Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (Anticancer & Antimicrobial) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Validation (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Drug discovery and development workflow.

References

A Head-to-Head Comparison of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate with Known Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the antimicrobial potential of "Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate." As of the latest literature review, specific inhibitory data for this compound against microbial targets is not publicly available. The following comparison is constructed based on its structural relationship to other known antimicrobial agents and presents a hypothetical scenario for its evaluation. The data for comparator agents are based on published findings.

Introduction

This compound is a synthetic organic compound belonging to the pyridine and malonate families.[1] Preliminary research suggests that this class of compounds may possess antimicrobial and anticancer properties, potentially through the inhibition of specific enzymes or interference with cellular pathways.[1] Given its structural features, particularly the malonate group, it is hypothesized that it may act as an enzyme inhibitor, a mechanism common to many antimicrobial agents.

This guide provides a head-to-head comparison of this compound with three established classes of antimicrobial agents:

  • Triclosan: A well-characterized inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid synthesis.[2][3]

  • Chalcone Derivatives: A broad class of natural and synthetic compounds known for their wide range of biological activities, including antimicrobial effects.[4][5]

  • p-Coumaric Acid Derivatives: Phenolic compounds with demonstrated antibacterial and antifungal properties.[6][7]

The objective of this guide is to provide a template for the potential evaluation of this compound and to summarize the existing data on comparable agents in a clear and structured format.

Quantitative Data Summary

The following tables summarize the antimicrobial and enzyme inhibitory activities of the comparator agents. Placeholder data ("Not Available") is used for this compound to indicate where its performance would be measured.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusNot Available-
Escherichia coliNot Available-
Triclosan Staphylococcus aureus0.015 - 0.1[Multiple Sources]
Escherichia coli0.1 - 0.5[Multiple Sources]
Representative Chalcone Derivative Staphylococcus aureus15.6[4]
Escherichia coli>100[4]
Representative p-Coumaric Acid Derivative Staphylococcus aureus50 - 100[6][8]
Escherichia coli100 - 200[6][8]

Table 2: Enzyme Inhibition Data (IC50)

CompoundTarget EnzymeIC50 (µM)Reference
This compound Bacterial Enoyl-ACP Reductase (FabI)Not Available-
Triclosan S. aureus Enoyl-ACP Reductase (FabI)~0.04[2]
E. coli Enoyl-ACP Reductase (FabI)~0.02[2]
Representative Chalcone Derivative DNA GyraseVaries[5]
Representative p-Coumaric Acid Derivative Not specifiedNot Available-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are standard protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (for bacteria), Sabouraud dextrose broth (for fungi), 96-well microtiter plates, bacterial or fungal inoculums, test compounds, and a positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

    • Dilute the standardized inoculum and add it to each well of the microtiter plate.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]

Enoyl-ACP Reductase (FabI) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the FabI enzyme.

  • Materials: Purified FabI enzyme, crotonoyl-ACP (substrate), NADH (cofactor), assay buffer, test compounds, and a spectrophotometer.

  • Procedure:

    • The reaction is typically monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Add the assay buffer, NADH, and the test compound at various concentrations to a microplate well.

    • Initiate the reaction by adding the FabI enzyme and the crotonoyl-ACP substrate.

    • Measure the rate of NADH oxidation over time.

    • Calculate the percent inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental design.

Caption: Mechanism of FabI Inhibition in Bacterial Fatty Acid Synthesis.

cluster_workflow Antimicrobial Compound Evaluation Workflow Start Test Compound (e.g., Dimethyl 2-(...)) MIC_Assay MIC Assay (vs. Bacteria/Fungi) Start->MIC_Assay Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) MIC_Assay->Biochemical_Assay If Active Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) Biochemical_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Conclusion Lead Candidate Identification Data_Analysis->Conclusion

Caption: General Workflow for Evaluating a Novel Antimicrobial Compound.

Conclusion

While "this compound" presents an interesting scaffold for antimicrobial drug discovery, further experimental validation is required to ascertain its biological activity and mechanism of action. This guide provides a framework for how such an evaluation could be structured, using established agents like Triclosan and classes of compounds such as chalcones and p-coumaric acid derivatives as benchmarks. The provided protocols and data tables serve as a reference for the systematic investigation of this and other novel chemical entities. Future studies should focus on determining the MIC and IC50 values for this compound to enable a direct and meaningful comparison with existing antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to directly address procedural questions and ensure the safe handling of this chemical waste.

This compound is a substituted pyridine derivative. Due to its chemical structure, which includes a chlorinated and nitrated pyridine ring, it should be handled as a hazardous substance. Proper disposal is not only a matter of laboratory safety but also of regulatory compliance. All waste containing this compound must be treated as hazardous.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of waste containing this compound must adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][2]

  • Waste Collection and Labeling :

    • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and list the associated hazards. Based on similar compounds, these may include "Flammable," "Toxic," and "Irritant."[1][3]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.[2]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration at high temperatures.[4]

    • Follow the specific instructions provided by the disposal facility. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is often associated with similar chemicals.[3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous classify_hazardous Yes: Classify as Hazardous Waste is_hazardous->classify_hazardous Always Yes for this compound ppe Don Appropriate PPE classify_hazardous->ppe segregate Segregate from incompatible materials (e.g., strong oxidizers, acids) ppe->segregate collect Collect in a designated, labeled, and sealed hazardous waste container segregate->collect store Store in a secure, well-ventilated satellite accumulation area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. The information is synthesized from safety data for structurally similar compounds, including halogenated nitroaromatic substances and malonate esters, to ensure the highest degree of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a compound that, based on its structural motifs (chlorinated nitropyridine), should be handled as a hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory system.[1][2][3] A comprehensive approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing.[3][4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable choices.[6] Always inspect gloves for integrity before use and replace them immediately if contaminated.[6][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3] For significant exposure risk, a chemical-resistant apron or suit may be necessary.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[3] For vapors or aerosols, an air-purifying respirator with appropriate cartridges is required.[4][8][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][10]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.[3]

  • Use anti-static weighing paper or conduct transfers in a way that minimizes the generation of airborne particles.

3. During the Experiment:

  • Clearly label all containers with the chemical name and hazard symbols.[3]

  • Avoid direct contact with skin and eyes.[9][11]

  • Prohibit eating, drinking, or smoking in the laboratory.[1][3][10]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8][10][12]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11][12][13]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather and Label All Materials prep_setup->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed with Caution handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Classification: This material should be treated as hazardous waste.[10]

  • Containerization:

    • Collect waste material in its original container or a suitable, labeled, and sealed container for hazardous waste.[8]

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.[8]

  • Disposal Procedure:

    • Dispose of the waste through a licensed hazardous waste disposal company.[1][8][10][12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

    • Contaminated lab equipment and PPE should also be disposed of as hazardous waste.

Emergency Procedures

Table 2: Emergency Response Protocol

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][11][14] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting.[1][11] Rinse mouth with water.[1][11][14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

Spill Management Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.[14]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[14]

  • Contain Spill: For a solid spill, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[1][11] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[11][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.